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Core Science & Biosynthesis

Foundational

What is N-(Azido-PEG4)-L-Lysine used for in bioconjugation?

Whitepaper: Engineering Advanced Bioconjugates and PROTACs Using N-(Azido-PEG4)-L-Lysine Executive Summary The evolution of targeted therapeutics and precision diagnostics relies heavily on the ability to link distinct m...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Engineering Advanced Bioconjugates and PROTACs Using N-(Azido-PEG4)-L-Lysine

Executive Summary

The evolution of targeted therapeutics and precision diagnostics relies heavily on the ability to link distinct molecular entities without compromising their individual biological functions. N-α-Fmoc-N-ε-(azido-PEG4)-L-lysine has emerged as a cornerstone reagent in this domain. By combining the natural backbone of an amino acid, the hydrophilicity of a polyethylene glycol (PEG) spacer, and the bioorthogonality of click chemistry, this bifunctional building block enables the precise engineering of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and highly functionalized peptides[1].

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic advantages of this compound, outline self-validating experimental workflows, and provide the causal reasoning behind its widespread adoption in modern chemical biology.

Structural and Mechanistic Profiling

The utility of N-(Azido-PEG4)-L-Lysine stems from its dual-orthogonal reactivity and its precise spatial geometry.

  • Orthogonal Protection (Fmoc): The α-amine is protected by a Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. This allows the compound to be seamlessly integrated into standard Solid-Phase Peptide Synthesis (SPPS) without premature reaction of the side chain[1].

  • Bioorthogonal Handle (Azide): The ε-amine of the lysine is modified with an azido-PEG4 chain. The azide group is completely inert to the conditions of SPPS (including strong acids like TFA used for cleavage), preserving it for downstream click chemistry (CuAAC or SPAAC)[2].

  • Spatial Dynamics (PEG4 Spacer): The PEG4 spacer provides an extended length of approximately 14 Å[3]. In PROTAC development, this specific distance is critical. It is long enough to span the gap between the E3 ubiquitin ligase and the Protein of Interest (POI) to prevent steric clashing, yet short enough to induce the cooperative protein-protein interactions required for efficient ternary complex formation. Furthermore, the PEG chain enhances the aqueous solubility of the final conjugate, preventing aggregation[3].

Table 1: Physicochemical Properties of N-Fmoc-N'-(azido-PEG4)-L-Lysine
PropertySpecificationMechanistic Implication
Chemical Formula C₃₂H₄₃N₅O₉Defines the exact mass for LC-MS validation workflows.
Molecular Weight 641.71 g/mol High molecular weight requires careful stoichiometric calculation during coupling.
Spacer Length ~14 Å (Extended)Optimal distance for PROTAC ternary complex formation and avoiding steric hindrance[3].
Solubility DMF, DMSO, DCMHighly compatible with standard organic solvents used in SPPS and click chemistry.
Reactive Groups Fmoc-amine, Carboxyl, AzideEnables multi-step, orthogonal bioconjugation strategies[4].

Visualizing the Integration Workflow

The following diagram illustrates how N-(Azido-PEG4)-L-Lysine bridges the gap between traditional peptide synthesis and advanced bioconjugation.

G start Solid-Phase Peptide Synthesis (Resin-bound Peptide) deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect couple Couple N-(Azido-PEG4)-L-Lysine (HATU/DIPEA) deprotect->couple qc1 QC: Kaiser Test (Verify Complete Coupling) couple->qc1 qc1->couple Fail (Blue) cleave TFA Cleavage & Global Deprotection qc1->cleave Pass (Yellow) azide_pep Purified Azide-Peptide (Ready for Click) cleave->azide_pep click CuAAC or SPAAC Click Reaction (Alkyne-Fluorophore/Drug) azide_pep->click conjugate Final Bioconjugate (Stable Triazole Linkage) click->conjugate

Workflow integrating N-(Azido-PEG4)-L-Lysine via SPPS followed by Click bioconjugation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in quality control (QC) gates. The following methodologies detail the incorporation and subsequent bioconjugation of N-(Azido-PEG4)-L-Lysine.

Protocol A: Site-Specific Incorporation via SPPS

Objective: Incorporate the azido-functionalized amino acid into a growing peptide chain without degrading the azide moiety. Causality: We utilize HATU as the coupling reagent because its high reactivity minimizes epimerization of the lysine α-carbon. DIPEA is selected as the base because its steric hindrance prevents it from acting as a nucleophile, ensuring it only deprotonates the carboxylic acid for activation.

  • Resin Preparation: Swell the resin-bound peptide in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

  • Coupling Reaction:

    • Dissolve 3 equivalents of N-Fmoc-N'-(azido-PEG4)-L-Lysine and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the solution.

    • Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

  • Self-Validation Gate (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin).

    • Mechanism: Ninhydrin reacts with free primary amines to form a deep blue complex (Ruhemann's purple).

    • Validation: A yellow result confirms 100% coupling efficiency. A blue result indicates unreacted amines, dictating that Step 3 must be repeated before proceeding.

  • Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. The azide group is highly stable under these acidic conditions. Precipitate the peptide in cold ether.

Protocol B: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Objective: Conjugate the purified azido-peptide to a DBCO-functionalized payload (e.g., a fluorophore or a PROTAC E3-ligand). Causality: SPAAC is chosen over CuAAC for sensitive biological applications because it eliminates the need for cytotoxic copper catalysts, which can induce reactive oxygen species (ROS) and damage delicate proteins[2]. The reaction is thermodynamically driven by the release of ring strain in the cyclooctyne (DBCO).

  • Preparation: Dissolve the azido-peptide in an aqueous buffer (e.g., PBS, pH 7.4) or a compatible co-solvent mixture (e.g., PBS/DMSO) at a concentration of 1 mM.

  • Reaction: Add 1.2 to 1.5 equivalents of the DBCO-functionalized payload. Agitate gently at room temperature for 2 to 4 hours.

  • Self-Validation Gate (LC-MS Monitoring): Inject an aliquot into the LC-MS.

    • Validation: The reaction is complete when the peak corresponding to the starting azido-peptide disappears, and a new peak emerges with a mass exactly equal to the sum of the azido-peptide and the DBCO-payload. The 1:1 stoichiometry of the mass shift confirms the absence of side reactions.

Application in Targeted Protein Degradation (PROTACs)

In the synthesis of PROTACs, N-(Azido-PEG4)-L-Lysine serves as a premier "linkerology" tool[5]. PROTACs require two distinct ligands (one for the POI, one for the E3 ligase) connected by a linker.

Using this compound, chemists can synthesize the E3-ligand attached to the lysine backbone, leaving the azide group exposed. A POI-ligand functionalized with an alkyne can then be "clicked" onto the structure. The PEG4 chain ensures the resulting chimera maintains the flexibility required to fold the E3 ligase and the POI into a functional ternary complex, leading to the polyubiquitination and subsequent proteasomal degradation of the target[6].

PROTAC poi Protein of Interest (POI) (Target Ligand) protac Intact PROTAC Molecule poi->protac linker Azido-PEG4-Lysine Linker (~14 Å flexible spacer) linker->protac e3 E3 Ubiquitin Ligase (Cereblon/VHL Ligand) e3->protac ternary Ternary Complex (POI - PROTAC - E3) protac->ternary ubiq Polyubiquitination of POI ternary->ubiq deg Proteasomal Degradation ubiq->deg

Mechanism of targeted protein degradation using a PEG4-Lysine PROTAC linker.

Table 2: Comparison of Click Chemistry Modalities for PEG4-Lysine Conjugation
ModalityCatalyst RequiredReaction SpeedBiocompatibilityBest Use Case
CuAAC Copper (Cu I)Very FastLow (Cytotoxic)In vitro chemical synthesis, PROTAC assembly[4].
SPAAC None (Strain-driven)ModerateHighLive-cell labeling, sensitive protein bioconjugation[2].

References

  • AxisPharm. "N-Fmoc-N'-(azido-PEG4)-L-Lysine - Product Specifications and Applications." AxisPharm Catalog. Available at:[Link]

  • National Institutes of Health (PMC). "Engineered Synthetic STxB for Enhanced Cytosolic Delivery." PMC10136287. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide: N-(Azido-PEG4)-L-Lysine in Bioconjugation and Drug Development

Executive Summary In the rapidly evolving landscape of targeted therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of bifunctional linkers dictates the ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of bifunctional linkers dictates the pharmacokinetic success of the molecule. N-(Azido-PEG4)-L-Lysine (most commonly utilized in its protected form, N-Fmoc-N'-(azido-PEG4)-L-Lysine) serves as a premier building block[1]. By bridging the precision of Solid-Phase Peptide Synthesis (SPPS) with the bioorthogonal reliability of Click Chemistry, this molecule enables the construction of highly complex, multi-domain therapeutics[2].

Molecular Anatomy and Structural Causality

The architectural brilliance of N-Fmoc-N'-(azido-PEG4)-L-Lysine lies in its modularity. As an application scientist, it is crucial to understand why each domain is engineered into the molecule rather than just knowing its formula.

  • Fmoc-Protected α-Amine : Provides temporary protection of the alpha-amine, allowing for controlled, step-wise peptide elongation without unwanted polymerization.

  • L-Lysine Core : Acts as the chiral branching scaffold. The lysine side-chain (epsilon-amine) permits the linker to project orthogonally from a peptide backbone, creating a "T-junction" for payload attachment.

  • PEG4 Spacer : The polyethylene glycol (PEG) chain introduces essential hydrophilicity, counteracting the lipophilicity of many small-molecule payloads. The 4-unit length extends to approximately 14 Å[3]. This specific distance is a thermodynamic "sweet spot" in PROTAC design: it is long enough to prevent steric clashing between the E3 ligase and the target protein, yet short enough to maintain the entropic favorability required for ternary complex formation.

  • Azide Terminus : Functions as the bioorthogonal reactive handle. It remains inert under standard biological and synthetic conditions but reacts rapidly with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1].

Anatomy Mol N-Fmoc-N'-(azido-PEG4)-L-Lysine Fmoc Fmoc Group (N-alpha protection) Mol->Fmoc Lys L-Lysine Core (Branching scaffold) Mol->Lys PEG PEG4 Linker (Hydrophilicity & Spacing) Mol->PEG Azide Azide Terminus (Bioorthogonal Reactivity) Mol->Azide Fmoc->Lys Alpha-amine Lys->PEG Epsilon-amine PEG->Azide Terminal end

Diagram 1: Structural anatomy and logical domains of N-Fmoc-N'-(azido-PEG4)-L-Lysine.

Physical and Chemical Properties

Understanding the physical state and stability of this reagent is critical for maintaining high coupling efficiencies. The table below summarizes the quantitative data for the standard Fmoc-protected derivative and its pre-activated PFP ester variant.

PropertyN-Fmoc-N'-(azido-PEG4)-L-LysineN-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester
Molecular Formula C32H43N5O9[1]C38H42F5N5O9[4]
Molecular Weight 641.71 g/mol [1]807.76 g/mol [4]
Physical State Viscous liquid to off-white solidSolid (White to off-white)[4]
Primary Reactivity SPPS (Carboxyl) / Click (Azide)Amine-reactive (PFP) / Click (Azide)
Storage (Powder) -20°C for up to 3 years[1]-20°C for up to 3 years
Storage (Solvent) -80°C for up to 6 months[1]-80°C for up to 6 months

Experimental Workflows: Self-Validating Protocols

A robust protocol must include intrinsic validation steps to prevent the propagation of errors through a multi-step synthesis. Below are the field-proven methodologies for utilizing this molecule.

Protocol A: Integration via Solid-Phase Peptide Synthesis (SPPS)

Objective: Site-specific incorporation of the azido-PEG4-lysine into a nascent peptide chain.

  • Resin Preparation : Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Remove the terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Activation and Coupling :

    • Causality: The flexible PEG4 chain can induce steric hindrance, reducing the kinetics of the coupling reaction. Therefore, standard HBTU is often insufficient.

    • Action: Pre-activate 3.0 equivalents of N-Fmoc-N'-(azido-PEG4)-L-Lysine using 2.9 equivalents of HATU and 6.0 equivalents of DIPEA in DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test) : Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test on a few resin beads.

    • Logic: A yellow/colorless bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, triggering a mandatory re-coupling step before proceeding.

  • Cleavage : Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. The azide moiety is highly stable under these harsh acidic conditions.

Protocol B: Bioorthogonal Conjugation via SPAAC

Objective: Conjugate the purified azide-functionalized peptide to a DBCO-bearing payload (e.g., an E3 ligase ligand for PROTAC synthesis).

  • Solvent Optimization : Dissolve the azido-peptide in a physiologically compatible buffer (e.g., PBS, pH 7.4). Add 10-20% DMSO to maintain the solubility of the hydrophobic DBCO-ligand.

  • Reaction Initiation : Add 1.2 equivalents of the DBCO-ligand to the peptide solution.

    • Causality: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is driven by the thermodynamic release of ring strain in the cyclooctyne (DBCO)[1]. We explicitly avoid CuAAC here because copper catalysts can induce oxidative damage to sensitive biological payloads and complicate downstream in vivo purification.

  • Incubation and Self-Validation : Stir at room temperature for 4-12 hours.

    • Logic: Monitor the reaction in real-time via LC-MS. The validation is binary: the quantitative disappearance of the starting azide mass ( M ) and the emergence of the triazole-linked product mass ( M+MDBCO​ ).

Workflow A SPPS Workflow (Resin + Amino Acids) B Couple N-(Azido-PEG4)-L-Lysine A->B HATU/DIPEA C Cleavage & Deprotection (TFA Cocktail) B->C Kaiser Test Validation D Azide-Functionalized Peptide C->D E Click Chemistry (SPAAC with DBCO) D->E + DBCO-Ligand F Final Bioconjugate (PROTAC/ADC) E->F LC-MS Validation

Diagram 2: Workflow from SPPS incorporation to final SPAAC bioconjugation.

Applications in Advanced Therapeutics

The strategic inclusion of the PEG4 spacer provides immense value in drug development. In PROTACs, the intracellular ubiquitin-proteasome system is hijacked to selectively degrade target proteins[1]. The ~14 Å distance provided by the PEG4 chain ensures that the E3 ligase and the target protein can approximate closely enough to transfer ubiquitin without the linker itself causing steric repulsion[3]. Furthermore, the triazole ring formed post-click reaction closely mimics an amide bond, maintaining the biological inertness of the linker while providing extreme metabolic stability[2].

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Foundational

Mechanism and Applications of Click Chemistry Using N-(Azido-PEG4)-L-Lysine

Executive Summary In the landscape of modern bioconjugation and drug development, bioorthogonal chemistry provides the precision required to engineer complex biomolecules without disrupting native biological functions[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern bioconjugation and drug development, bioorthogonal chemistry provides the precision required to engineer complex biomolecules without disrupting native biological functions[1]. N-(Azido-PEG4)-L-Lysine has emerged as a premier unnatural amino acid (UAA) building block[2]. By combining an L-lysine backbone for seamless peptide integration, a hydrophilic PEG4 spacer for steric relief, and an azide moiety for highly selective click chemistry, this molecule enables the synthesis of advanced antibody-drug conjugates (ADCs), fluorescent probes, and therapeutic peptides[3]. This whitepaper dissects the mechanistic causality of its click chemistry pathways—specifically CuAAC and SPAAC—and provides self-validating protocols for its implementation.

Molecular Anatomy & Mechanistic Causality

The utility of N-(Azido-PEG4)-L-Lysine is dictated by its tripartite molecular architecture. Each component serves a distinct, mechanically necessary function:

  • The L-Lysine Backbone: The α-amino and α-carboxyl groups allow the molecule to be incorporated into peptide sequences using standard Fmoc-Solid Phase Peptide Synthesis (SPPS)[2] or into living systems via genetic code expansion (GCE) using engineered pyrrolysyl-tRNA synthetase (PylRS) mutants[4].

  • The PEG4 Spacer (Steric & Thermodynamic Causality): The tetraethylene glycol (PEG4) linker extends the azide functional group exactly 14 Å away from the peptide backbone[5]. This specific distance is mechanically critical: it projects the reactive azide beyond the hydration shell and steric bulk of the folded protein. By overcoming this steric hindrance, the PEG4 spacer drastically lowers the entropic penalty required to reach the cycloaddition transition state. Furthermore, its hydrophilicity counteracts the hydrophobicity of complex payloads (e.g., fluorophores, cytotoxic drugs), preventing unwanted aggregation[5].

  • The Azide Moiety (Bioorthogonal Handle): The azide is a kinetically stable 1,3-dipole. It remains completely inert to native biological functional groups (amines, thiols, carboxyls) but reacts with extreme selectivity toward alkynes[1].

Workflow A Fmoc-SPPS Peptide Assembly B Fmoc-N-(Azido-PEG4)-L-Lysine Coupling A->B C TFA Cleavage & Deprotection B->C D Purified Azide-Peptide (14 Å PEG4 Spacer) C->D E SPAAC Reaction (DBCO-Payload) D->E F Stable Triazole Linkage (Bioconjugate) E->F

Workflow of N-(Azido-PEG4)-L-Lysine incorporation via SPPS and SPAAC bioconjugation.

Mechanistic Pathways of Click Chemistry

The azide group of N-(Azido-PEG4)-L-Lysine participates in two primary variants of click chemistry, each governed by distinct thermodynamic and kinetic drivers.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The classic click reaction relies on a Cu(I) catalyst to drive the [3+2] cycloaddition between the azide and a terminal alkyne[1].

  • Mechanistic Causality: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper acetylide intermediate. This coordination significantly lowers the pKa of the terminal alkyne proton, facilitating deprotonation. A dinuclear copper intermediate then binds the azide, forming a stepwise metallocycle[1].

  • Outcome: This stepwise pathway lowers the activation energy barrier by ~11 kcal/mol compared to the uncatalyzed reaction, dictating a strict 1,4-regioselectivity of the resulting 1,2,3-triazole[1].

  • Limitation: While highly efficient, the inherent cytotoxicity of Cu(I) restricts its use in live-cell imaging and in vivo therapeutic applications[6].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To bypass metal toxicity, SPAAC utilizes cyclooctynes (e.g., DBCO, DIFO) to react with the azide[6].

  • Mechanistic Causality: The reaction leverages approximately 18 kcal/mol of inherent ring strain trapped within the eight-membered alkyne ring[6]. The thermodynamic release of this strain upon transition to the sp3-hybridized triazole drives the reaction forward without the need for a catalyst.

  • Outcome: The transition state is concerted but asynchronous, yielding a mixture of 1,4- and 1,5-regioisomers. Because it is completely metal-free, SPAAC is the gold standard for bioorthogonal labeling in living systems and ADC manufacturing[1].

Mechanism A Azide Group on PEG4-Lysine D CuAAC Pathway (Stepwise Metallocycle) A->D G SPAAC Pathway (Concerted Cycloaddition) A->G B Terminal Alkyne B->D C Cu(I) Catalyst C->D H 1,4-Regioisomer 1,2,3-Triazole D->H E Cyclooctyne (e.g., DBCO) E->G F Ring Strain Release (~18 kcal/mol) F->G I Mixed Regioisomers 1,2,3-Triazole G->I

Mechanistic divergence of CuAAC and SPAAC using azide-functionalized PEG4-Lysine.

Quantitative Data & Benchmarking

The selection between CuAAC and SPAAC depends heavily on the specific constraints of the biological system. The following table summarizes the quantitative and qualitative parameters governing these reactions.

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Catalyst Required Cu(I) (e.g., CuSO₄ + Ascorbate)None (Metal-free)
Reactive Partner Terminal AlkyneCyclooctyne (e.g., DBCO, DIFO)
Thermodynamic Driver Catalyst-lowered Activation EnergyRing Strain Release (~18 kcal/mol)
Regioselectivity Strict 1,4-disubstituted triazoleMixed 1,4- and 1,5-regioisomers
Kinetics (Rate Constant) 10 - 100 M⁻¹s⁻¹0.1 - 1.0 M⁻¹s⁻¹ (DBCO)
Biocompatibility Low (Cu toxicity in vivo)High (Safe for live cells/in vivo)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints to verify causality and success at each stage.

Protocol 1: Fmoc-SPPS Incorporation of N-(Azido-PEG4)-L-Lysine

This protocol describes the site-specific incorporation of the UAA into a synthetic peptide backbone[2].

  • Resin Swelling & Deprotection:

    • Action: Swell the peptidyl-resin in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 × 10 min).

    • Causality: Swelling expands the polymer matrix, exposing reactive amine sites. Piperidine acts as a mild base to cleave the Fmoc protecting group via a β-elimination mechanism.

    • Self-Validation: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

  • UAA Coupling:

    • Action: Dissolve 3.0 eq of Fmoc-N-(Azido-PEG4)-L-Lysine, 2.9 eq of HATU, and 6.0 eq of DIPEA in DMF. Add to the resin and agitate for 2 hours at room temperature.

    • Causality: HATU converts the UAA's carboxyl group into a highly reactive OAt ester. DIPEA neutralizes the system and drives the nucleophilic attack by the resin-bound amine.

    • Self-Validation: Perform a Kaiser test. A colorless/yellow result confirms complete coupling. If blue, repeat the coupling step.

  • Cleavage and Global Deprotection:

    • Action: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the peptide in cold diethyl ether.

    • Causality: TFA cleaves the peptide from the solid support and removes acid-labile side-chain protecting groups, while leaving the stable azide moiety intact.

    • Self-Validation: Analyze the crude precipitate via LC-MS. The presence of a single major peak matching the theoretical molecular weight confirms the structural integrity of the azide-peptide.

Protocol 2: SPAAC Bioconjugation with DBCO-Fluorophore

This protocol details the metal-free conjugation of the purified azide-peptide to a DBCO-functionalized payload[7].

  • Reagent Preparation:

    • Action: Dissolve the purified Azido-PEG4-Peptide in PBS (pH 7.4) to a final concentration of 100 µM. Dissolve the DBCO-Fluorophore in DMSO to a 10 mM stock.

    • Causality: PBS maintains physiological pH, preventing peptide denaturation. DMSO is required to solubilize the highly hydrophobic DBCO moiety before introduction to the aqueous system.

  • Bioconjugation Reaction:

    • Action: Add the DBCO-Fluorophore to the peptide solution to achieve a final molar ratio of 1:2 (Peptide:DBCO). Agitate gently at room temperature for 2 to 4 hours.

    • Causality: The 14 Å extended length of the PEG4 spacer projects the azide away from the peptide backbone, ensuring rapid collision with the DBCO group[5]. The 2-fold molar excess of DBCO drives the pseudo-first-order reaction to >95% completion.

  • Validation & Purification:

    • Action: Quench the reaction by adding excess free azide (e.g., azidoethanol) to consume unreacted DBCO. Purify via RP-HPLC.

    • Self-Validation: Analyze the final product via LC-MS. A mass shift exactly corresponding to the mass of the DBCO-Fluorophore confirms successful triazole formation. Alternatively, visualize via SDS-PAGE using in-gel fluorescence scanning[7].

References

  • Johannes, L., et al. "Engineered Synthetic STxB for Enhanced Cytosolic Delivery". PubMed Central (PMC). URL: [Link]

  • RSC Advances. "Reprogramming natural proteins using unnatural amino acids". RSC Publishing. URL: [Link]

  • Neus, K., et al. "Combined Use of Unnatural Amino Acids Enables Dual-Color Super-Resolution Imaging of Proteins via Click Chemistry". ACS Nano. URL: [Link]

  • Wikipedia Contributors. "Click chemistry". Wikipedia. URL: [Link]

  • Lundrigan, E., et al. "Unnatural Amino Acid and Emerging Chemistry Approaches to Map RNA–Protein Interactions". PubMed Central (PMC). URL: [Link]

  • Quarterly Reviews of Biophysics. "Protein click chemistry and its potential for medical applications". Cambridge Core. URL: [Link]

Sources

Exploratory

Unlocking Aqueous Solvation: The Thermodynamic and Structural Role of the PEG4 Spacer in N-(Azido-PEG4)-L-Lysine

Executive Summary In modern bioconjugation and drug development, the physical properties of linker molecules are just as critical as the active payloads they carry. N-(Azido-PEG4)-L-Lysine is a premier non-natural amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern bioconjugation and drug development, the physical properties of linker molecules are just as critical as the active payloads they carry. N-(Azido-PEG4)-L-Lysine is a premier non-natural amino acid derivative utilized extensively in click chemistry, peptide synthesis, and the development of targeted therapeutics. However, the true engineering marvel of this molecule lies in its tetraethylene glycol (PEG4) spacer. This guide provides an in-depth technical analysis of how the PEG4 spacer fundamentally alters the thermodynamic landscape of the molecule, transforming a highly hydrophobic lysine-azide core into a highly soluble, non-aggregating monomeric building block.

The Bioconjugation Bottleneck: Hydrophobicity vs. Reactivity

Unmodified azido-amino acids inherently suffer from poor aqueous solubility. The aliphatic carbon backbone of lysine, combined with the lipophilic nature of the terminal azide group, drives non-specific hydrophobic aggregation in physiological buffers. This aggregation not only complicates formulation but drastically reduces the bimolecular rate constants in downstream conjugation reactions (such as strain-promoted azide-alkyne cycloaddition).

To resolve this, a spacer must be introduced. The choice of a PEG4 spacer over shorter (PEG2) or longer (PEG8) variants is a calculated thermodynamic compromise. While longer PEG chains offer superior hydration, their extended hydrodynamic radius introduces excessive steric bulk that can mask the terminal azide, reducing reaction efficiency[1.11]. PEG4 strikes the optimal balance, providing a critical mass of ether oxygens for solvation without compromising the kinetic efficiency of the reactive group[1.8].

Mechanistic Causality: How PEG4 Drives Solubility

The solubility enhancement provided by the PEG4 spacer is governed by three distinct physicochemical mechanisms:

  • Hydration Shell Formation: The primary driver of solubility is the dense hydration shell. The ether oxygen atoms within the tetraethylene glycol chain act as potent hydrogen bond acceptors, coordinating with surrounding water molecules to create a hydrophilic shield[1.1].

  • Steric Flexibility: In aqueous media, the PEG4 chain assumes an extended, flexible, "worm-like" conformation. This swollen hydrodynamic volume physically traps water molecules and acts as a steric barrier, preventing the intermolecular hydrophobic interactions that typically lead to aggregation[1.2].

  • Thermodynamic Shift: The dissolution of hydrophobic amino acid derivatives is entropically unfavorable due to the required formation of a solvent cavity. The PEG4 spacer shifts the free energy of solvation ( ΔGsolv​ ) by providing an enthalpy-driven interaction with the solvent (via hydrogen bonding), which overcomes the entropic penalty of cavity formation[1.12].

This shielding effect is critical when synthesizing complex variants, such as engineered synthetic STxB delivery platforms, where N-(Azido-PEG4)-L-Lysine is utilized to maintain solubility and enable endosomal escape without disrupting native protein folding[1.7].

G core Hydrophobic Core (Lysine-Azide) peg PEG4 Spacer (Tetraethylene Glycol) core->peg Covalent Attachment hbond Hydrogen Bonding (Ether Oxygens) peg->hbond Coordinates H2O steric Steric Flexibility (Worm-like Conformation) peg->steric Prevents Aggregation sol Enhanced Aqueous Solubility hbond->sol Enthalpic Gain steric->sol Entropic Shielding

Thermodynamic and structural mechanisms of PEG4-mediated aqueous solubility.

Quantitative Impact of PEG Spacers on Solvation

The integration of PEG dramatically alters the physicochemical profile of the molecule. The table below summarizes the thermodynamic and physical shifts observed when comparing an unmodified lysine-azide core to the PEG4-modified variant.

Table 1: Thermodynamic and Solubility Parameters of PEG-Mediated Solvation

ParameterUnmodified Lysine-Azide CoreN-(Azido-PEG4)-L-LysineAnalytical Method
Aqueous Solubility Limit ~ 0.14 × 10⁻³ M> 50.0 × 10⁻³ MHPLC-UV
Solvation Enthalpy ( ΔH ) Endothermic (High penalty)Exothermic shiftInjection Microcalorimetry[1.10]
Hydrodynamic Radius Compact (< 0.5 nm)Swollen (~ 1.2 nm)SEC / DLS[1.6]
Aggregation Propensity High (Hydrophobic clustering)NegligibleSize Exclusion Chromatography

(Note: Baseline solubility values are extrapolated from thermodynamic models of structurally similar hydrophobic compounds in pure water versus PEG-enriched aqueous environments[1.12].)

Self-Validating Experimental Protocols

To rigorously characterize the solubility of N-(Azido-PEG4)-L-Lysine, experimental designs must include internal controls to distinguish between true thermodynamic solubility and transient kinetic solubility.

Protocol 1: Thermodynamic Solubility Assessment (Isothermal Shake-Flask Method)

Causality: Kinetic solvent-shift assays often yield false-high solubility limits due to transient supersaturation. The shake-flask method guarantees that we are measuring the true thermodynamic equilibrium, providing reliable data for downstream formulation[1.12].

  • Sample Preparation: Add an excess of N-(Azido-PEG4)-L-Lysine powder to 2.0 mL of phosphate-buffered saline (PBS, pH 7.4) in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in a temperature-controlled thermoshaker. Incubate at 298.15 K (25°C) for 48 hours at 300 rpm. Self-Validation: A 48-hour incubation ensures the system has reached a stable thermodynamic equilibrium, preventing premature readings.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter. Self-Validation: PTFE is chosen specifically to prevent non-specific adsorption of the PEGylated compound, which would artificially lower the measured concentration.

  • Quantification: Analyze the filtrate using HPLC-UV at 210 nm, interpolating the peak area against a pre-validated standard curve.

Protocol 2: SEC-Based Aggregation Profiling

Causality: High HPLC concentration does not guarantee monomeric solubility; hydrophobic cores can form sub-visible colloidal micelles. Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, serving as an orthogonal validation step to confirm the monomeric state of the PEGylated molecule[1.6].

  • Column Equilibration: Equilibrate a high-resolution SEC column (e.g., Superdex 75 Increase 10/300 GL) with PBS (pH 7.4) at a flow rate of 0.5 mL/min.

  • Sample Injection: Inject 50 µL of the filtered saturated solution obtained from Protocol 1.

  • Elution and Monitoring: Monitor the eluate using an in-line Refractive Index (RI) detector, as PEG lacks strong UV absorbance outside the amide/azide bonds.

  • Data Integration: Calculate the area under the curve (AUC) for the primary monomeric peak versus any high-molecular-weight (HMW) aggregate peaks eluting near the void volume. Self-Validation: A monomeric fraction of >98% confirms that the PEG4 spacer provides sufficient steric hindrance to prevent hydrophobic clustering.

G prep 1. Sample Preparation Excess Solute in Buffer shake 2. Isothermal Equilibration Shake-Flask (298.15K) prep->shake Incubate 48h centrifuge 3. Phase Separation Centrifugation & PTFE Filtration shake->centrifuge Isolate Supernatant hplc 4. HPLC Quantification Determine Saturation Limit centrifuge->hplc Measure Concentration sec 5. SEC Analysis Validate Monomeric State centrifuge->sec Orthogonal Validation calc 6. Thermodynamic Modeling Extract van't Hoff Parameters hplc->calc Solubility Data sec->calc Purity / Aggregation Data

Self-validating workflow for thermodynamic solubility and aggregation assessment.

Conclusion

The integration of a PEG4 spacer in N-(Azido-PEG4)-L-Lysine is not merely a structural convenience; it is a thermodynamic necessity. By providing an enthalpically favorable hydration shell and entropically favorable steric shielding, the PEG4 linker successfully overcomes the inherent hydrophobicity of the lysine-azide core. Understanding these fundamental principles, and validating them through rigorous, self-controlled experimental protocols, is essential for the successful application of this molecule in advanced bioconjugation and drug delivery systems.

References

  • A Comprehensive Technical Guide to the Solubility and Stability of PEGylated Compounds | BenchChem | 1

  • PEG and PEGylation Reagents for Drug Delivery | BOC Sciences |

  • Optimization of a PEGylation process | Lund University Publications | 3

  • Engineered Synthetic STxB for Enhanced Cytosolic Delivery | PMC - NIH | 4

  • The Role of PEG4 Spacers in Bioconjugation: A Technical Guide | BenchChem | 5

  • Revisiting the driving force inducing phase separation in PEG–phosphate aqueous biphasic systems | Faraday Discussions (RSC Publishing) | 6

  • Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm | 7

  • Thermodynamic Properties of Sulfasalazine in Binary Aqueous Mixtures of Polyethylene Glycol 600 and 1,2-Propanediol | Physical Chemistry Research | 8

Sources

Foundational

Whitepaper: Engineering Bioconjugates with N-Fmoc-N'-(azido-PEG4)-L-Lysine

Executive Summary In the rapidly evolving fields of Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs), the selection of linker architecture is as critical as the pharmacophores themselves. As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs), the selection of linker architecture is as critical as the pharmacophores themselves. As a Senior Application Scientist, I frequently observe that linker failure—due to poor solubility, steric clashing, or synthetic intractability—is a primary bottleneck in drug development.

N-Fmoc-N'-(azido-PEG4)-L-Lysine has emerged as a gold-standard bifunctional building block[1]. By marrying the orthogonal protection strategy of solid-phase peptide synthesis (SPPS) with the bioorthogonal precision of click chemistry, this molecule provides a highly controlled, self-validating system for constructing complex PROTACs and ADCs[2][3]. This guide explores the physicochemical properties, safety protocols, and field-proven methodologies for deploying this critical reagent.

Physicochemical Profiling & Safety Data (SDS)

Due to its highly specialized nature as a PROTAC and ADC linker, N-Fmoc-N'-(azido-PEG4)-L-Lysine is often synthesized on demand and may lack a universally assigned CAS number in standard registries (frequently listed as "CAS: NONE" or "nan" in vendor catalogs)[4][5]. However, its chemical identity is strictly defined by its molecular formula and structure.

Proper handling requires adherence to standard Safety Data Sheet (SDS) protocols. The compound is generally classified under GHS07 (Warning), indicating it is a skin and eye irritant and harmful if swallowed[6].

Quantitative Data Summary
ParameterSpecification
Common Name N-Fmoc-N'-(azido-PEG4)-L-Lysine
Molecular Formula C₃₂H₄₃N₅O₉[1]
Molecular Weight 641.71 g/mol [7]
Target Application PROTAC Linkers, ADC Linkers, Click Chemistry[8][9]
Purity (HPLC) Typically ≥95%[10][11]
Storage Conditions -20°C, desiccated, protected from light[1]
GHS Hazard Statements H302 (Harmful if swallowed), Skin/Eye Irritant[6]
Solubility Soluble in DMF, DMSO, and DCM

The Causality of Structural Design (Mechanistic Insights)

To understand how to use this molecule, one must understand why it was designed this way. Every functional group serves a distinct, causal purpose in bioconjugation:

  • The Fmoc-Protected α-Amine & Free Carboxylic Acid : This allows the molecule to be seamlessly integrated into standard Fmoc/tBu SPPS workflows. The Fmoc group is base-labile (cleaved by piperidine), while the carboxylic acid can be activated by standard coupling reagents (e.g., HATU/DIC) to form amide bonds.

  • The PEG4 Spacer : Polyethylene glycol (PEG) is hydrophilic. Incorporating a PEG4 chain drastically improves the aqueous solubility of the final hydrophobic PROTAC or ADC[2]. Furthermore, PEG4 provides an optimal spatial distance (approximately 15 Å), which is often the "Goldilocks" zone to prevent steric clashes between the E3 ubiquitin ligase and the Protein of Interest (POI) during ternary complex formation.

  • The Azide Terminus : The azide group is biologically inert (bioorthogonal) but highly reactive toward alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1]. This allows for modular "plug-and-play" assembly of complex molecules late in the synthetic route.

protac POI Target Protein (POI) Ligand1 POI Ligand (Alkyne-modified) POI->Ligand1 Triazole 1,2,3-Triazole Linkage (Click Product) Ligand1->Triazole PEG4 PEG4 Spacer (Optimal ~15Å distance) Triazole->PEG4 Lysine Lysine Backbone (Peptide Anchor) PEG4->Lysine E3 E3 Ubiquitin Ligase (Cereblon / VHL) Lysine->E3

Caption: Structural modularity of a PROTAC utilizing the Azido-PEG4-Lysine linker system.

Self-Validating Experimental Methodologies

As a principle of scientific integrity, protocols must be self-validating. The following workflows include mechanistic checkpoints to ensure the reaction has proceeded correctly.

Solid-Phase Peptide Synthesis (SPPS) Integration

When incorporating N-Fmoc-N'-(azido-PEG4)-L-Lysine into a peptide sequence (e.g., a VHL-binding peptide for a PROTAC), steric hindrance from the PEG chain can reduce coupling efficiency.

Step-by-Step Protocol:

  • Resin Swelling : Swell the peptide-resin in DMF for 30 minutes.

  • Activation : Dissolve 3.0 equivalents of N-Fmoc-N'-(azido-PEG4)-L-Lysine and 2.9 equivalents of HATU in DMF. Causality: HATU is chosen over HBTU because its 7-aza structure accelerates the formation of the active ester, overcoming the steric bulk of the PEGylated lysine.

  • Base Addition : Add 6.0 equivalents of DIPEA to the mixture. Wait 1 minute for pre-activation, then add to the resin.

  • Coupling : Agitate for 2 hours at room temperature.

  • Validation (The Checkpoint) : Perform a Kaiser Test. A yellow solution indicates complete coupling (no free primary amines). A blue solution indicates incomplete coupling; if blue, perform a second coupling cycle using DIC/Oxyma to alter the reaction kinetics.

  • Fmoc Deprotection : Treat with 20% Piperidine in DMF (2 x 10 mins) to expose the α-amine for the next amino acid.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the azide-functionalized peptide is synthesized and cleaved from the resin, it must be conjugated to an alkyne-bearing ligand.

Step-by-Step Protocol:

  • Preparation : Dissolve the Azido-PEG4-peptide and the Alkyne-ligand (1:1.1 molar ratio) in a degassed solvent mixture of t-Butanol/Water (1:1). Causality: Degassing prevents the premature oxidation of the Cu(I) catalyst by atmospheric oxygen.

  • Catalyst Complexation : In a separate vial, mix CuSO₄ (0.1 eq) with THPTA ligand (0.5 eq). Causality: THPTA is mandatory for biological applications. It coordinates the Cu(I) species, preventing the generation of Reactive Oxygen Species (ROS) that would otherwise oxidize sensitive amino acids like Methionine or Histidine.

  • Reduction : Add Sodium Ascorbate (1.0 eq) to the catalyst mixture. The solution will turn from blue to colorless, indicating the reduction of Cu(II) to the active Cu(I) state.

  • Reaction : Add the catalyst mixture to the peptide/ligand solution. Stir at room temperature for 2–4 hours.

  • Validation (The Checkpoint) : Monitor via LC-MS. The reaction is self-validating when the mass of the starting azide disappears, replaced by a single peak corresponding to the exact sum of the Azide + Alkyne masses (the 1,2,3-triazole product).

workflow A Solid Phase Peptide Synthesis (SPPS) Coupling of N-Fmoc-N'-(azido-PEG4)-L-Lysine B Fmoc Deprotection (20% Piperidine in DMF) A->B Step 1 C Peptide Chain Elongation & Cleavage from Resin (TFA) B->C Step 2 D Purified Azide-Functionalized Peptide C->D Step 3 E CuAAC Click Reaction + Alkyne-Ligand, CuSO4, THPTA, Ascorbate D->E Step 4 F Final Bioconjugate (e.g., PROTAC or ADC) E->F Step 5

Caption: Workflow for integrating N-Fmoc-N'-(azido-PEG4)-L-Lysine via SPPS followed by CuAAC bioconjugation.

Applications in PROTAC & ADC Development

The intracellular ubiquitin-proteasome system is exploited by PROTACs to selectively degrade target proteins[1]. The efficacy of a PROTAC is heavily dependent on the linker. N-Fmoc-N'-(azido-PEG4)-L-Lysine is favored because it provides a non-cleavable, highly stable alkyl/ether linkage[8].

In Antibody-Drug Conjugates (ADCs), this molecule serves as an intermediate linker module[3]. The lysine backbone can be conjugated to the antibody via standard NHS-ester chemistry (if converted to an active ester) or incorporated into a peptide sequence that is recognized and cleaved by lysosomal enzymes (e.g., Cathepsin B), while the azide-PEG4 arm holds the cytotoxic payload via a click-assembled triazole.

By standardizing around this bifunctional linker, researchers can rapidly generate libraries of PROTACs or ADCs, varying only the warheads while maintaining a consistent, validated linker architecture.

References

  • AxisPharm - N-Fmoc-N'-(azido-PEG4)-L-Lysine URL:[Link]

  • Creative Biolabs - ADC Linker Products URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Solid-Phase Peptide Synthesis (SPPS) with N-(Azido-PEG4)-L-Lysine

Strategic Utility in Peptide Engineering The incorporation of unnatural amino acids, specifically N-(Azido-PEG4)-L-Lysine (commonly protected as Fmoc-Lys(Azido-PEG4)-OH), is a cornerstone technique in modern peptide engi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Peptide Engineering

The incorporation of unnatural amino acids, specifically N-(Azido-PEG4)-L-Lysine (commonly protected as Fmoc-Lys(Azido-PEG4)-OH), is a cornerstone technique in modern peptide engineering. By introducing an azide functional group tethered to a hydrophilic polyethylene glycol (PEG4) spacer, researchers can execute highly specific bioorthogonal Click Chemistry—such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—post-cleavage.

The PEG4 spacer serves a dual mechanistic purpose: it enhances the aqueous solubility of the resulting peptide and physically distances the reactive azide group from the dense peptide backbone. This spatial separation significantly reduces steric hindrance during downstream bioconjugation with fluorophores, targeting ligands, or PEGylated therapeutics.

Mechanistic Insights & Critical Parameters

As a self-validating system, a successful SPPS protocol requires understanding the causality behind reagent selection. The synthesis of azide-containing peptides introduces specific chemical vulnerabilities that must be actively managed.

Coupling Dynamics & Steric Considerations

While the PEG4 chain provides flexibility, the overall molecular bulk of the Fmoc-Lys(Azido-PEG4)-OH side chain can impede coupling kinetics compared to standard proteinogenic amino acids. To ensure complete acylation and prevent the formation of deletion sequences, it is necessary to extend the coupling time to 60–90 minutes[1]. Standard coupling reagents (e.g., DIC/OxymaPure or HBTU/DIPEA) are generally sufficient, provided the extended reaction time is observed.

Azide Stability & The Thiol Vulnerability

The most critical failure point in azide-peptide synthesis occurs during the final global deprotection and resin cleavage. The azide functional group ( −N3​ ) is highly stable to the basic conditions of Fmoc deprotection (20% piperidine) and the strong acidic environment of Trifluoroacetic Acid (TFA)[2].

However, azides are highly susceptible to reduction to primary amines ( −NH2​ ) when exposed to thiol-based scavengers [2]. Reagents such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT), which are traditionally used in cleavage cocktails (e.g., Reagent K) to protect Cys and Met residues, will rapidly reduce the azide via a dithiol-mediated mechanism. To preserve the integrity of the azide group, a thiol-free cleavage cocktail—such as TFA/TIS/ H2​O (95:2.5:2.5)—must be employed[2],[1]. Triisopropylsilane (TIS) effectively scavenges trityl and Pbf carbocations without compromising the azide[3].

Quantitative Data: Process Optimization

Table 1: Coupling Reagent Optimization for Fmoc-Lys(Azido-PEG4)-OH

Reagent SystemEquivalentsTime (min)TemperatureRecommendation Level
DIC / OxymaPure3.0 - 5.060 - 90AmbientHighly Recommended
HBTU / DIPEA3.0 - 5.060 - 90AmbientRecommended
HATU / DIPEA2.0 - 3.045 - 60AmbientRecommended for difficult sequences

Table 2: Cleavage Cocktails and Azide Stability

Cocktail NameComposition (v/v)Azide StabilityPrimary Use Case
Reagent B (Thiol-Free) TFA / TIS / H2​O (95:2.5:2.5)Excellent Standard azide-peptide cleavage[2]
Reagent A TFA / H2​O (95:5)Excellent Peptides without protecting groups requiring silanes
Reagent K TFA / EDT / Thioanisole / H2​O / PhenolPoor (Reduction)DO NOT USE for azide-containing peptides[2]

Step-by-Step Experimental Protocol

This protocol assumes a 0.1 mmol synthesis scale using a standard Rink Amide or Wang resin.

Step 1: Resin Preparation & Swelling
  • Weigh the appropriate amount of resin (0.1 mmol) into a fritted SPPS reaction vessel.

  • Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes to swell the polymer matrix.

  • Drain the DCM and wash the resin with 5 mL of N,N-Dimethylformamide (DMF) three times.

Step 2: Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate at room temperature for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-Lys(Azido-PEG4)-OH
  • Dissolve 0.3 mmol (3 eq) of Fmoc-Lys(Azido-PEG4)-OH and 0.3 mmol (3 eq) of OxymaPure in 2 mL of DMF.

  • Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate at room temperature for 90 minutes [1].

  • Drain the reaction vessel and wash the resin with DMF (3 × 5 mL).

  • Self-Validation: Perform a Kaiser test. If the beads turn blue (indicating unreacted amines), repeat the coupling step (double coupling) before proceeding.

Step 4: Peptide Elongation & Capping
  • If the Kaiser test is negative (yellow beads), proceed with standard SPPS cycles for the remainder of the sequence.

  • Optional but recommended: After the azide coupling, perform a capping step using acetic anhydride/pyridine in DMF (1:2:7) for 10 minutes to truncate any unreacted sequences, simplifying downstream HPLC purification.

Step 5: Thiol-Free Cleavage and Isolation
  • After the final Fmoc deprotection, wash the resin with DCM (5 × 5 mL) and dry under vacuum for 15 minutes.

  • Prepare a fresh, thiol-free cleavage cocktail : 95% TFA, 2.5% TIS, and 2.5% H2​O [2],[4].

  • Add 4 mL of the cleavage cocktail to the dried resin. Agitate gently at room temperature for 2 to 3 hours.

  • Filter the cleavage solution into a 50 mL centrifuge tube. Wash the resin with an additional 1 mL of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding 40 mL of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes to pellet the peptide. Decant the ether and wash the pellet twice more with cold ether.

  • Dry the peptide pellet under vacuum and store at -20°C until HPLC purification.

Workflow & Pathway Visualization

SPPS_Azide_Workflow Step1 1. Resin Swelling (DCM/DMF, 30 min) Step2 2. Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 3. Coupling Fmoc-Lys(Azido-PEG4)-OH (DIC/Oxyma, 90 min) Step2->Step3 Step4 4. Peptide Elongation (Standard SPPS Cycles) Step3->Step4 Kaiser Test (Double couple if +) Step5 5. Thiol-Free Cleavage (TFA/TIS/H2O 95:2.5:2.5) Step4->Step5 Avoid EDT/DTT Step6 6. Click Chemistry (CuAAC or SPAAC) Step5->Step6 Purified Azide-Peptide

Workflow for the incorporation of Fmoc-Lys(Azido-PEG4)-OH in SPPS and downstream Click Chemistry.

Troubleshooting Guide

  • Mass Spectrometry reveals a mass shift of -26 Da from the expected product:

    • Causality: The azide group ( −N3​ , mass 42) has been reduced to a primary amine ( −NH2​ , mass 16), resulting in a net loss of 26 Da.

    • Solution: Ensure absolutely no thiol scavengers (EDT, DTT) were used in the cleavage cocktail[2]. Verify that glassware and automated synthesizer lines are free of residual thiols from previous syntheses.

  • Positive Kaiser Test after 90-minute coupling:

    • Causality: Steric hindrance from the growing peptide chain or secondary structure formation (e.g., β -sheet aggregation) is preventing complete acylation.

    • Solution: Perform a double coupling using a more reactive uronium salt like HATU with DIPEA for an additional 45 minutes.

References

  • BenchChem Technical Support Team. "Stability of the azide group in Fmoc-L-Dap(N3)-OH during peptide synthesis." Benchchem.
  • CEM Corporation. "Application Note: Peptide Cleavage and Protected Cleavage Procedures." CEM.
  • Thermo Fisher Scientific. "Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis." Thermo Fisher.
  • Leiden University. "Synthetic peptides as tools in chemical immunology." Scholarly Publications Leiden University.

Sources

Application

Application Note: Precision Bioconjugation via Site-Specific Incorporation of N-(Azido-PEG4)-L-Lysine

Executive Insight The development of next-generation biotherapeutics—such as Antibody-Drug Conjugates (ADCs), PROTACs, and advanced FRET sensors—demands absolute homogeneity in protein labeling. Traditional bioconjugatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Insight

The development of next-generation biotherapeutics—such as Antibody-Drug Conjugates (ADCs), PROTACs, and advanced FRET sensors—demands absolute homogeneity in protein labeling. Traditional bioconjugation relies on the stochastic modification of surface lysine or cysteine residues, yielding heterogeneous mixtures with unpredictable pharmacokinetics and varying Drug-to-Antibody Ratios (DAR).

By leveraging Genetic Code Expansion (GCE) , researchers can co-translationally incorporate the unnatural amino acid (UAA) N-ε-(Azido-PEG4)-L-Lysine into a target protein at a user-defined amber stop codon (UAG). This approach guarantees absolute site-specificity, yielding a homogeneous product. Furthermore, the inclusion of a PEG4 spacer drastically improves the aqueous solubility of the functionalized protein and extends the azide handle away from the protein backbone, enabling highly efficient, bioorthogonal Click Chemistry.

Mechanistic Rationale & System Design

Why N-(Azido-PEG4)-L-Lysine?

The selection of a PEGylated azido-lysine over shorter-chain derivatives (e.g., azidohomoalanine) is driven by structural causality. The PEG4 linker acts as a flexible, hydrophilic spacer that prevents the hydrophobic collapse of the azide group into the protein's core. By keeping the azide solvent-exposed, the PEG4 linker eliminates steric clashes between the protein surface and bulky cyclooctyne probes during the subsequent labeling reaction, accelerating reaction kinetics and improving overall yield.

The Orthogonal Translation Machinery

Site-specific incorporation requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This protocol utilizes the Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNA Pyl ) derived from Methanosarcina mazei[1]. Wild-type PylRS possesses a uniquely large and flexible hydrophobic binding pocket capable of accommodating bulky lysine derivatives[2]. This system is entirely orthogonal to the native translational machinery of E. coli and mammalian cells, ensuring that N-(Azido-PEG4)-L-Lysine is exclusively incorporated at the genetically encoded UAG codon without cross-reacting with canonical amino acids[3].

Bioorthogonal Conjugation: SPAAC vs. CuAAC

Once the azide handle is installed, the protein is labeled via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a dibenzocyclooctyne (DBCO) derivative. SPAAC is mechanistically favored over Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for sensitive proteins because it relies on the release of ring strain rather than cytotoxic and oxidative Cu(I) catalysts, thereby preserving the protein's tertiary structure and biological activity[4].

Experimental Workflow

GCE_Workflow A 1. Plasmid Design (Insert UAG Codon) B 2. Co-transformation (Target + PylRS/tRNA) A->B C 3. Expression (+ Azido-PEG4-Lysine) B->C D 4. Purification (Azide-Tagged Protein) C->D E 5. SPAAC Click (+ DBCO-Probe) D->E F 6. Validation (Mass Spec & PAGE) E->F

Workflow for site-specific protein labeling via genetic code expansion and SPAAC click chemistry.

The Self-Validating Protocol

This protocol is designed as a closed, self-validating loop. Every step includes a mechanistic rationale, and the final workflow mandates analytical validation to prove that the incorporation and labeling were strictly site-specific.

Step 1: Plasmid Construction & Co-Transformation
  • Action: Mutate a single codon in your target gene to the amber stop codon (UAG) using site-directed mutagenesis. Co-transform E. coli BL21(DE3) with the target plasmid and a pEVOL plasmid encoding the MmPylRS/tRNA Pyl pair.

  • Causality: The UAG codon must be placed in a solvent-exposed region (e.g., a flexible loop or alpha-helix). Placing it in the hydrophobic core will cause the protein to misfold upon incorporation of the bulky PEG4-azide, triggering degradation by host proteases.

Step 2: Protein Expression with UAA
  • Action: Grow cells in LB medium at 37°C until the OD 600​ reaches 0.5. Add N-(Azido-PEG4)-L-Lysine to a final concentration of 1–2 mM. Incubate for 30 minutes, then induce expression with 1 mM IPTG and 0.2% L-arabinose (to induce the pEVOL system). Express at 25°C for 12–16 hours.

  • Causality: Adding the UAA before induction ensures that the intracellular concentration of the unnatural amino acid is sufficiently high when the orthogonal translation machinery is activated. Lowering the temperature to 25°C slows translation, giving the PylRS enzyme adequate time to charge the tRNA Pyl , thereby reducing premature termination (truncation) at the UAG site.

Step 3: Lysis and Ni-NTA Purification
  • Action: Harvest cells and lyse in a buffer containing 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, and 10 mM imidazole. Purify via Ni-NTA chromatography, washing extensively with 30 mM imidazole before eluting with 250 mM imidazole.

  • Causality: Extensive washing is critical. Any non-specifically bound host proteins will contaminate the sample, and if they contain endogenous azides (rare but possible via metabolic artifacts), they will cause background labeling. Buffer exchange the eluate into PBS (pH 7.4) immediately to remove imidazole, which can interfere with downstream analytical assays.

Step 4: Bioorthogonal SPAAC Labeling
  • Action: Adjust the purified azide-tagged protein to a concentration of 10–50 µM in PBS. Add a DBCO-functionalized probe (e.g., DBCO-Fluorophore or DBCO-Payload) at a 5-to-10-fold molar excess. Incubate at room temperature for 2–4 hours with gentle agitation.

  • Causality: SPAAC relies on the thermodynamic release of ring strain in the DBCO molecule. Using a molar excess of the DBCO probe drives the pseudo-first-order kinetics to completion. Because no copper catalyst is used, the risk of reactive oxygen species (ROS) generating off-target protein oxidation is entirely eliminated[4].

Step 5: System Validation & Quality Control (The Self-Validation Step)
  • Action: Analyze the pre-click and post-click protein using Intact High-Resolution Mass Spectrometry (LC-MS) and SDS-PAGE (In-gel fluorescence).

  • Causality: This is the self-validating mechanism of the protocol. Intact mass spectrometry must show an exact mass shift corresponding to the addition of N-(Azido-PEG4)-L-Lysine (minus the canonical amino acid it replaced), followed by a second exact mass shift corresponding to the DBCO-probe. A single, clean peak proves a Labeling Ratio (or DAR) of exactly 1.0, validating the absolute site-specificity of the system.

Mechanistic Pathway of Amber Suppression

Mechanism N1 Ribosome translates mRNA N2 UAG Amber Stop Codon N1->N2 N4 tRNAPyl decodes UAG codon N2->N4 Suppression N3 Orthogonal PylRS charges tRNAPyl with N-(Azido-PEG4)-L-Lysine N3->N4 N5 Protein with site-specific Azido-PEG4 handle N4->N5 Translation Continues N7 Stable Triazole Linkage (Site-Specific Conjugate) N5->N7 N6 DBCO-Fluorophore/Payload (Strain-Promoted) N6->N7 SPAAC Reaction

Mechanistic pathway of UAG amber suppression and subsequent bioorthogonal SPAAC labeling.

Quantitative Data & Troubleshooting

Table 1: Quantitative Comparison of Bioorthogonal Click Reactions for Azide-Labeled Proteins

To justify the selection of SPAAC over CuAAC, the fundamental reaction parameters are compared below:

Reaction TypeCatalyst RequiredSecond-Order Rate Constant (M⁻¹s⁻¹)TemperatureBiocompatibility & ToxicityBest Application Use-Case
SPAAC (DBCO)None0.1 – 1.04°C – 37°CHigh: No heavy metals; preserves protein folding and activity.In vivo labeling, sensitive therapeutic proteins, ADCs.
CuAAC (Alkyne)Cu(I), Ascorbate, THPTA10 – 10020°C – 37°CLow: Cu(I) generates ROS, leading to protein oxidation/aggregation.Peptide synthesis, robust in vitro assays, surface immobilization.
Table 2: Troubleshooting the GCE and SPAAC Workflow
ObservationMechanistic CauseCorrective Action
Only truncated protein is observed on SDS-PAGE. The PylRS/tRNA pair failed to suppress the UAG codon, causing the ribosome to terminate translation prematurely.Ensure N-(Azido-PEG4)-L-Lysine is fresh (azides can degrade). Increase UAA concentration to 2 mM. Verify pEVOL induction (arabinose).
Low yield of full-length protein. The chosen UAG site is structurally restrictive, causing poor incorporation kinetics or protein misfolding.Move the UAG mutation to a highly solvent-exposed, flexible region (e.g., N/C-terminus or unstructured loop).
Mass Spec shows full-length protein, but no click labeling occurs. The azide group has been reduced to an amine by intracellular reducing agents, or the PEG4 linker is buried.Minimize expression time to prevent in vivo azide reduction. Ensure the DBCO probe is not sterically hindered.
Multiple mass additions observed post-click. Non-specific binding of the DBCO probe to the protein surface (often via hydrophobic interactions).Add 5% DMSO or a mild non-ionic detergent (e.g., 0.01% Tween-20) to the click reaction buffer to disrupt hydrophobic clumping.

References

  • Site-Specific Labeling of Proteins Using Unnatural Amino Acids National Center for Biotechnology Information (PMC) URL:[Link]

  • Multistep engineering of pyrrolysyl-tRNA synthetase to genetically encode N(epsilon)-(o-azidobenzyloxycarbonyl) lysine for site-specific protein modification PubMed (Chemistry & Biology) URL:[Link]

  • Functional context, biosynthesis, and genetic encoding of pyrrolysine National Center for Biotechnology Information (PMC) URL:[Link]

  • Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Method

Application Note: High-Efficiency CuAAC Bioconjugation Protocol for N-(Azido-PEG4)-L-Lysine

Executive Summary Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier bioorthogonal "click" reaction for synthesizing Antibody-Drug Conjugates (ADCs), PROTACs, and modified peptides[1]. N-(Azido-PEG4)-L-Ly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier bioorthogonal "click" reaction for synthesizing Antibody-Drug Conjugates (ADCs), PROTACs, and modified peptides[1]. N-(Azido-PEG4)-L-Lysine is a highly versatile, bifunctional building block featuring an azide moiety for click chemistry and a lysine backbone for peptide integration[2]. The incorporation of a PEG4 spacer (approximately 14 Å in extended length) imparts critical hydrophilicity, minimizing steric hindrance and preventing the aggregation of hydrophobic payloads during complex bioconjugation workflows[3][4].

This application note provides a self-validating, step-by-step protocol for executing CuAAC with N-(Azido-PEG4)-L-Lysine, detailing the mechanistic causality behind reagent selection and reaction conditions to ensure high-yield, degradation-free bioconjugation.

Mechanistic Rationale & Molecular Design

To achieve >95% conjugation efficiency without compromising the structural integrity of sensitive biomolecules, the catalytic system must be carefully balanced.

  • The Role of Cu(I) and Sodium Ascorbate: The active catalyst in CuAAC is Cu(I), which is thermodynamically unstable in aqueous environments and readily oxidizes to inactive Cu(II)[5]. Sodium ascorbate is added as a reducing agent to generate Cu(I) in situ from a stable Cu(II) sulfate precursor, maintaining it in the active +1 oxidation state throughout the reaction[5][6].

  • The Protective Role of THPTA: The reduction of Cu(II) by ascorbate in the presence of dissolved oxygen generates reactive oxygen species (ROS)[7]. To prevent oxidative cleavage of the target protein or peptide, the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is utilized. THPTA acts as a sacrificial protectant, chelating Cu(I) to block its bioavailability and toxicity while accelerating the cycloaddition process[5][7].

CuAAC_Mechanism Cu2 Cu(II) Precursor (Inactive) Cu1 Cu(I) Catalyst (Active Species) Cu2->Cu1 Reduced by Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Donates e- Complex Cu(I)-THPTA Complex (Bio-compatible) Cu1->Complex Binds THPTA THPTA Ligand (Stabilizer) THPTA->Complex Chelates Product 1,2,3-Triazole Linkage Complex->Product Catalyzes Azide N-(Azido-PEG4)-L-Lysine Azide->Product Cycloaddition Alkyne Alkyne-Modified Target Alkyne->Product Cycloaddition

Fig 1. CuAAC catalytic cycle showing Cu(I) stabilization by THPTA and triazole formation.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios required to drive the CuAAC reaction to completion while preserving target integrity[1][5][8].

ParameterOptimal Concentration / RatioMechanistic Purpose / Causality
N-(Azido-PEG4)-L-Lysine 2–10x molar excessDrives cycloaddition to completion; prevents target dimerization.
CuSO₄ (Catalyst Precursor) 100 µM – 1 mM (final)Provides the copper source for the catalytic cycle.
THPTA (Stabilizing Ligand) 500 µM – 5 mM (final)Chelates Cu(I) at a 1:5 (Cu:Ligand) ratio to prevent ROS-mediated damage.
Sodium Ascorbate (Reducer) 2.5 mM – 10 mM (final)Maintains Cu(I) state; utilized at 10x the Cu concentration.
Reaction Temperature 20°C – 25°C (Room Temp)Balances reaction kinetics with the thermal stability of biomolecules.
Incubation Time 30 – 60 minutesSufficient time for >95% triazole linkage formation in aqueous buffers.

The Self-Validating Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It requires the parallel execution of a Negative Control (omitting Sodium Ascorbate) to establish the baseline of non-specific physical entrapment, and a Positive Control (using a known Alkyne-fluorophore) to verify catalyst activity[6][9].

Step 1: Reagent Preparation
  • Buffer Selection: Prepare all reagents in double-distilled water (ddH₂O) or phosphate-buffered saline (PBS). Critical: Strictly avoid EDTA-containing buffers or DEPC-treated water, as these agents will chelate copper and completely inhibit the reaction[6].

  • Stock Solutions:

    • Prepare 20 mM CuSO₄ in ddH₂O.

    • Prepare 100 mM THPTA in ddH₂O[5].

    • Prepare 100 mM Sodium Ascorbate in ddH₂O (Must be prepared fresh daily; discard if the solution turns brownish)[6].

    • Dissolve N-(Azido-PEG4)-L-Lysine in DMSO or ddH₂O to a 10 mM stock[10].

Step 2: Catalyst Pre-Complexation
  • In a clean microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions at a 1:5 molar ratio [5].

  • Causality: Pre-complexing the copper with the ligand before introducing it to the biological target ensures that no free, unchelated Cu(I) is generated, effectively eliminating the risk of metallo-protein precipitation or ROS-induced cleavage[5][7]. Allow the complex to stand at room temperature for 5 minutes[1].

Step 3: Bioorthogonal Conjugation
  • In the main reaction vessel, combine the alkyne-modified target (e.g., protein, oligonucleotide, or PROTAC precursor) with a 2- to 10-fold molar excess of N-(Azido-PEG4)-L-Lysine[1].

  • Add the pre-formed Cu/THPTA complex to the reaction mixture (targeting a final Cu concentration of ~1 mM)[9].

  • Initiation: Add the fresh Sodium Ascorbate stock to reach a final concentration of 10 mM[9]. Vortex gently.

  • Protect the reaction from light and incubate at room temperature for 30–60 minutes[1][5].

Step 4: Purification
  • Terminate the reaction by passing the mixture through a Size-Exclusion Chromatography (SEC) column or a desalting spin column (e.g., Sephadex G-25) to remove the copper catalyst, unreacted azide, and ascorbate[1].

CuAAC_Workflow Step1 1. Stock Prep Reagents in ddH2O Step2 2. Pre-complexation CuSO4 & THPTA Step1->Step2 Step3 3. Target Mixing Azide & Alkyne Step1->Step3 Step4 4. Initiation Add Ascorbate Step2->Step4 Step3->Step4 Step5 5. Purification SEC/Dialysis Step4->Step5

Fig 2. Step-by-step experimental workflow for N-(Azido-PEG4)-L-Lysine CuAAC bioconjugation.

In-Process Quality Control (QC) & Troubleshooting

To validate the success of the conjugation, perform High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The successful attachment of the N-(Azido-PEG4)-L-Lysine moiety will result in a distinct mass shift. For example, the Fmoc-protected variant (C₂₆H₃₃N₅O₆) will yield a mass addition of exactly +511.58 Da per conjugation event[2].

Troubleshooting Causality:

  • Low Conjugation Yield: Often caused by the oxidation of the Cu(I) catalyst. Solution: Ensure the sodium ascorbate solution is freshly prepared. Old ascorbate fails to reduce Cu(II), halting the catalytic cycle[6]. Alternatively, check for the accidental use of EDTA in the reaction buffer[6].

  • Target Protein Degradation: Caused by ROS generation from free copper. Solution: Increase the THPTA:Cu ratio to 5:1 or 10:1 to ensure complete chelation of the copper species, acting as a robust radical scavenger[7].

  • Precipitation of the Conjugate: Hydrophobic alkyne payloads can aggregate. Solution: The PEG4 spacer of the N-(Azido-PEG4)-L-Lysine naturally mitigates this by increasing hydrophilicity[3]. If precipitation persists, adding 5-10% DMSO or a mild surfactant (e.g., Tween-20) to the buffer can stabilize the intermediate[1].

References

  • AxisPharm. "Alkyne-Azide Click Chemistry Protocol for ADCs." Available at:[Link]

  • Jena Bioscience. "CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based)." Available at: [Link]

  • Baseclick. "Na-Ascorbate Product Information & CuAAC Optimization." Available at: [Link]

  • K. E. Sapsford et al., "Engineered Synthetic STxB for Enhanced Cytosolic Delivery." National Institutes of Health (PMC). Available at:[Link]

  • S. E. Kiehna et al., "Decoration of Coiled-Coil Peptides with N-Cysteine Peptide Thioesters As Cyclic Peptide Precursors Using Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)." ACS Organic Letters. Available at: [Link]

Sources

Application

Advanced Application Note: Incorporating N-(Azido-PEG4)-L-Lysine into PROTAC Linker Design

Executive Summary & Mechanistic Rationale Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the intracellular ubiquitin-proteasome system to selectively degrade specific prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the intracellular ubiquitin-proteasome system to selectively degrade specific proteins of interest (POIs)[1]. The linker connecting the E3 ligase ligand to the POI ligand is not merely a passive scaffold; it actively dictates ternary complex formation, physicochemical properties, and cellular permeability.

To accelerate PROTAC discovery, modular assembly via click chemistry has become a gold standard. N-Fmoc-N'-(azido-PEG4)-L-Lysine serves as a critical bifunctional building block in this workflow, enabling the rapid diversification of PROTAC libraries[2].

G POI POI Ligand (Alkyne Functionalized) CuAAC CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) POI->CuAAC Linker N-(Azido-PEG4)-L-Lysine (Integrated in E3 Ligand) Linker->CuAAC PROTAC Intact PROTAC (Triazole Linkage) CuAAC->PROTAC High Yield, Modular Ternary Ternary Complex Formation (POI - PROTAC - E3 Ligand) PROTAC->Ternary Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation

Modular PROTAC assembly workflow utilizing CuAAC click chemistry and subsequent degradation pathway.

Structural Logic of N-(Azido-PEG4)-L-Lysine

As a Senior Application Scientist, selecting the correct linker precursor is paramount. N-Fmoc-N'-(azido-PEG4)-L-Lysine is specifically engineered to solve three distinct synthetic challenges[2]:

  • Fmoc-Protected α-Amine (Integration): The Fmoc group prevents premature polymerization, allowing for seamless integration into peptide-based E3 ligase ligands (e.g., VHL-targeting ALAPYIP sequences) via standard Solid-Phase Peptide Synthesis (SPPS)[2].

  • PEG4 Spacer (Physicochemistry): Polyethylene glycol (PEG) linkers are ubiquitous in PROTACs due to their favorable hydrophilicity, which offsets the lipophilicity of the warheads. A 4-unit PEG provides an optimal spatial distance (~14-16 Å) that frequently accommodates stable ternary complex formation without inducing steric clashes[3].

  • Terminal Azide (Bioorthogonality): Acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1].

Rationale Molecule N-(Azido-PEG4)-L-Lysine Fmoc Fmoc-Protected α-Amine (Enables SPPS) Molecule->Fmoc PEG4 PEG4 Spacer (Aqueous Solubility & Flexibility) Molecule->PEG4 Azide Terminal Azide (Bioorthogonal Click Chemistry) Molecule->Azide Modular Late-Stage PROTAC Diversification Azide->Modular

Structural rationale for utilizing N-(Azido-PEG4)-L-Lysine in PROTAC linker design.

The Direct-to-Biology (D2B) Paradigm

Traditionally, PROTAC hit identification requires high synthetic effort and labor-intensive purification[4]. By utilizing the terminal azide of the PEG4-Lysine linker, researchers can employ a Direct-to-Biology (D2B) approach. This involves miniaturized CuAAC reactions to generate crude PROTAC mixtures that are directly screened in biological assays, bypassing purification bottlenecks[4]. CuAAC is ideal for D2B because it boasts high atom economy, tolerates aqueous environments, and requires no hazardous heating[4].

D2B LibA Alkyne-Functionalized POI Ligands Micro Miniaturized CuAAC (10 µL scale, 384-well plate) LibA->Micro LibB Azide-Functionalized E3 Ligands (PEG4) LibB->Micro Crude Crude PROTAC Mixture (Unpurified) Micro->Crude High Conversion Assay HiBiT Lytic Degradation Assay (High-Throughput Screening) Crude->Assay Direct to Biology Hit Hit Identification (DC50 & Dmax Calculation) Assay->Hit

Direct-to-Biology workflow for rapid PROTAC screening using miniaturized CuAAC.

Quantitative Data: Impact of Linker Length on Degradation

The selection of a PEG4 spacer is grounded in empirical degradation data. Table 1 illustrates how slight variations in PEG linker length dramatically impact the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of BRD4-targeting PROTACs[3].

Table 1: Comparative Efficacy of PEG-based BRD4 PROTACs

CompoundLinker TypeCell LineTargetDC50 (nM)Dmax (%)
Compound 6PEG-3HeLaBRD4~10 - 100~90
Compound 7PEG-4HeLaBRD4~100 - 1000~75
ARV-825PEG-basedRS4;11BRD40.96>95

Data adapted from established PROTAC development protocols[3].

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: To build a VHL-recruiting E3 ligand, N-Fmoc-N'-(azido-PEG4)-L-Lysine must be coupled to the growing peptide chain. Standard HBTU/DIPEA coupling is used, but extended coupling times are required due to the steric bulk of the PEG4 chain.

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Pre-activate N-Fmoc-N'-(azido-PEG4)-L-Lysine (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

  • Add the activated amino acid to the resin and agitate for 2 hours at room temperature.

  • Self-Validation Step: Perform a micro-cleavage (1 mg resin in 95% TFA/2.5% TIS/2.5% H2O for 1 hour). Analyze the supernatant via LC-MS to confirm the presence of the desired mass (E3 Ligand-PEG4-N3) and absence of deletion sequences before proceeding to global cleavage.

Protocol B: Miniaturized CuAAC for D2B Screening

Causality: For high-throughput screening, CuI is often insufficient in aqueous/organic mixtures. Utilizing CuSO4·5H2O and sodium ascorbate ensures the continuous in situ generation of the active Cu(I) catalyst, driving the reaction to near-complete conversion even at a 10 µL scale[4].

  • Prepare a 10 mM stock of the Alkyne-POI ligand and the Azido-PEG4-E3 ligand in DMSO.

  • In a 384-well PCR plate, combine 1 µL of Alkyne-POI and 1 µL of Azido-PEG4-E3 ligand.

  • Add 7 µL of a catalytic master mix containing CuSO4·5H2O (final conc. 1 mM) and TBTA ligand (final conc. 1 mM) in a 1:1 t-BuOH/H2O solvent system.

  • Initiate the reaction by adding 1 µL of freshly prepared sodium ascorbate (final conc. 5 mM).

  • Seal the plate and incubate at room temperature for 12 hours.

  • Self-Validation Step: Include a "No-Copper" control well for every PROTAC synthesized. This ensures that any observed degradation in downstream assays is strictly due to the fully assembled PROTAC, not a synergistic effect of the unreacted precursors.

Protocol C: HiBiT Lytic Degradation Assay

Causality: Traditional Western blotting is too low-throughput for D2B libraries. The HiBiT technology utilizes a split-luciferase system where the POI is endogenously tagged with an 11-amino acid HiBiT peptide, allowing for rapid, luminescent quantification of protein degradation[4].

  • Seed HiBiT-tagged target cells in 384-well white opaque plates and allow them to adhere overnight.

  • Dilute the crude PROTAC mixtures from Protocol B directly into the culture medium to achieve a final concentration range (e.g., 0.1 nM to 10 µM). Ensure final DMSO concentration remains ≤0.5%.

  • Incubate the cells with the PROTACs for 24 hours at 37°C in a CO₂ incubator[3].

  • Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol[3].

  • Add an equal volume of the lytic reagent to each well and incubate for 10 minutes at room temperature to allow for complete cell lysis and LgBiT complementation[3].

  • Self-Validation Step: Measure luminescence. Calculate the Z'-factor using vehicle-only (0.1% DMSO) wells as the negative control (100% baseline) and a known reference PROTAC (e.g., ARV-825) as the positive control. A Z'-factor > 0.5 validates the assay's robustness for calculating accurate DC50 and Dmax values.

Sources

Method

Application Note: N-(Azido-PEG4)-L-Lysine in Antibody-Drug Conjugate (ADC) Development

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The development of nex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The development of next-generation Antibody-Drug Conjugates (ADCs) requires bioconjugation strategies that yield homogeneous products without compromising the structural integrity of the monoclonal antibody (mAb). Historically, maleimide-thiol conjugation has been plagued by retro-Michael deconjugation in systemic circulation, leading to off-target toxicity.

To overcome this, bioorthogonal click chemistry—specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)—has become the gold standard. N-(Azido-PEG4)-L-Lysine (often utilized in its Fmoc-protected form for Solid Phase Peptide Synthesis) is a premier bifunctional building block in this workflow () [1].

Causality in Molecular Design:
  • The PEG4 Spacer: Hydrophobic payloads (e.g., MMAE, MMAF) drive ADC aggregation, leading to rapid clearance by the reticuloendothelial system (RES). The incorporation of a hydrophilic PEG4 spacer masks this hydrophobicity, optimizing the pharmacokinetic (PK) profile and extending serum half-life.

  • The L-Lysine Core: The chiral amino acid backbone provides a trifunctional branching point. The α -amine and α -carboxyl groups allow for seamless integration into cleavable peptide linkers (e.g., the Cathepsin B-cleavable Valine-Citrulline sequence), while the ϵ -amine carries the Azido-PEG4 branch for bioconjugation.

  • The Azide Moiety: Enables Cu-free SPAAC. By avoiding cytotoxic Copper(I) catalysts, the reaction prevents the generation of reactive oxygen species (ROS) that would otherwise oxidize critical methionine and histidine residues on the antibody ()[2].

Physicochemical Properties & Design Parameters

The following table summarizes the quantitative data and structural rationale for utilizing N-Fmoc-N'-(azido-PEG4)-L-Lysine in ADC payload construction.

PropertyValue / SpecificationRationale in ADC Design
Chemical Name N- α -Fmoc-N- ϵ -(azido-PEG4)-L-LysineFmoc protection allows directed, site-specific Solid Phase Peptide Synthesis (SPPS).
Molecular Weight 641.72 g/mol Provides an optimal spacer length (~15 Å) to prevent steric hindrance during receptor binding.
Spacer Composition PEG4 (Polyethylene Glycol)Enhances aqueous solubility; critical for formulating ADCs with highly lipophilic cytotoxins.
Reactive Group 1 Azide (-N 3​ )Drives bioorthogonal SPAAC with Dibenzocyclooctyne (DBCO) functionalized antibodies.
Reactive Group 2 L-Lysine BackboneEnables the synthesis of complex, branched linker-payload architectures.

Bioconjugation Workflow & Signaling Pathways

The integration of N-(Azido-PEG4)-L-Lysine into an ADC typically follows a two-step bioconjugation workflow. First, the native antibody is functionalized with a DBCO-NHS ester. Second, the Azide-functionalized payload (synthesized via SPPS) is clicked onto the antibody.

G mAb Monoclonal Antibody (Native Lysines) mAb_DBCO DBCO-Functionalized mAb (Intermediate) mAb->mAb_DBCO Conjugation pH 7.4-8.0 DBCO_NHS DBCO-NHS Ester (Linker) DBCO_NHS->mAb_DBCO SPAAC SPAAC Reaction (Cu-free Click, 37°C) mAb_DBCO->SPAAC Payload Azido-PEG4-Lys-Val-Cit-MMAE (Payload Construct) Payload->SPAAC 5-10 Molar Excess ADC Antibody-Drug Conjugate (Triazole Linkage) SPAAC->ADC 2-4 hrs High Yield

Figure 1: Two-step ADC bioconjugation workflow utilizing SPAAC with an Azido-PEG4-Lysine payload.

Once administered, the resulting ADC follows a highly specific intracellular signaling and degradation pathway to release the cytotoxic payload.

Pathway ADC ADC (Azido-PEG4-Lys-MMAE) Receptor Target Antigen (e.g., HER2) ADC->Receptor Specific Binding Endosome Endocytosis & Endosome Formation Receptor->Endosome Internalization Lysosome Lysosomal Fusion & Cathepsin B Cleavage Endosome->Lysosome Acidification Microtubules MMAE Binds Tubulin (Apoptosis) Lysosome->Microtubules Val-Cit Cleavage Payload Release

Figure 2: Intracellular signaling and payload release pathway of the Azido-PEG4-Lysine based ADC.

Validated Experimental Protocols

The following protocols describe a self-validating system for generating an ADC using an Azido-PEG4-Lysine-derived payload and a DBCO-modified antibody () [3].

Protocol A: DBCO Functionalization of the Antibody

Objective: Introduce DBCO moieties to the native lysine residues of the mAb to achieve a target Drug-to-Antibody Ratio (DAR) of 2.0 - 4.0.

  • Preparation: Buffer-exchange the monoclonal antibody (e.g., Trastuzumab) into Conjugation Buffer (1X PBS, 1 mM EDTA, pH 7.4) to a final concentration of 5-10 mg/mL.

  • Reagent Addition: Prepare a 10 mM stock of DBCO-NHS ester in anhydrous DMSO. Add a 4- to 5-fold molar excess of DBCO-NHS to the antibody solution.

    • Expert Insight: The NHS ester reacts with primary amines (lysines). A 4-5x excess statistically yields a DAR of ~2-4. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature (20-25°C) with gentle end-over-end rotation.

  • Purification & Validation: Remove unreacted DBCO-NHS using a 50 kDa MWCO centrifugal filter or a PD-10 desalting column equilibrated with 1X PBS (pH 7.4).

    • Self-Validation Step: Quantify DBCO incorporation via UV-Vis spectroscopy. Measure absorbance at 280 nm (antibody) and 309 nm (DBCO, ϵ = 12,000 M −1 cm −1 ). Calculate the DBCO-to-Antibody Ratio.

Protocol B: SPAAC Bioconjugation of Azido-PEG4-Lys-Payload

Objective: Covalently link the Azido-PEG4-Lys-Val-Cit-MMAE payload to the DBCO-mAb via copper-free click chemistry.

  • Preparation: Prepare a 10 mM stock solution of the Azido-PEG4-Lys-Val-Cit-MMAE payload in anhydrous DMSO.

  • Conjugation: To the purified DBCO-mAb solution (from Protocol A), add a 5- to 10-fold molar excess of the Azido-payload relative to the mAb concentration.

    • Expert Insight: SPAAC is driven by the relief of ring strain in the DBCO moiety () [4]. Providing a molar excess of the azide payload ensures pseudo-first-order kinetics, driving the reaction to >95% completion within hours without requiring pH adjustments.

  • Incubation: Incubate the mixture for 2 to 4 hours at 37°C, or overnight at 4°C, with gentle agitation.

  • Purification: Remove excess unreacted payload using a desalting column. If the conjugation efficiency is sub-optimal, utilize Hydrophobic Interaction Chromatography (HIC) to isolate the specific DAR species.

  • Final Validation:

    • DAR Analysis: Perform HIC-HPLC to determine the final DAR distribution.

    • Aggregation Analysis: Run Size Exclusion Chromatography (SEC-HPLC) to ensure monomeric purity is >95%. The PEG4 spacer should effectively suppress high-molecular-weight (HMW) aggregate formation () [5].

References

  • Creative Biolabs. "Conjugation Based on Click Chemistry". Creative Biolabs ADC Protocols. URL:[Link]

  • Zhou, Q., et al. "Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs)". International Journal of Molecular Sciences, MDPI. URL:[Link]

  • Dennler, P., et al. "NIR-II aza-BODIPY Platform for the Development of a Fluorescent Antibody Drug Conjugate". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Application

Strain-promoted azide-alkyne cycloaddition (SPAAC) with N-(Azido-PEG4)-L-Lysine

Application Note: Bioorthogonal Bioconjugation via SPAAC Using N-(Azido-PEG4)-L-Lysine Executive Summary The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), and precision diagnostic probes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bioorthogonal Bioconjugation via SPAAC Using N-(Azido-PEG4)-L-Lysine

Executive Summary

The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), and precision diagnostic probes relies heavily on robust, site-specific bioconjugation. Strain-promoted azide-alkyne cycloaddition (SPAAC)—often referred to as copper-free click chemistry—has emerged as a gold standard for these applications due to its bioorthogonality and mild reaction conditions[1][2].

Within this framework, N-(Azido-PEG4)-L-Lysine serves as a premier unnatural amino acid (UAA) building block. By integrating this specific moiety into a peptide or protein (via solid-phase peptide synthesis or genetic code expansion), researchers introduce a highly accessible, hydrophilic azide handle. This guide details the mechanistic rationale, quantitative parameters, and a self-validating experimental protocol for executing SPAAC bioconjugation using N-(Azido-PEG4)-L-Lysine and dibenzocyclooctyne (DBCO) payloads.

Mechanistic Principles & Rationale

As a Senior Application Scientist, it is critical to understand why specific structural and chemical choices are made, rather than simply following a recipe.

  • The SPAAC Advantage (Causality of Catalyst Elimination): Traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires cytotoxic Cu(I) catalysts, which can generate reactive oxygen species (ROS), degrade sensitive protein targets, and preclude in vivo applications. SPAAC circumvents this by utilizing cyclooctynes like DBCO. The inherent ring strain of DBCO (~18 kcal/mol) dramatically lowers the activation energy required for the [3+2] cycloaddition, driving the reaction to quantitative yield at physiological temperatures without any catalyst[1][2].

  • The Role of the PEG4 Spacer (Causality of Linker Design): The inclusion of a polyethylene glycol (PEG4) spacer between the lysine backbone and the terminal azide is not arbitrary. DBCO is a bulky, hydrophobic moiety. If the azide were attached directly to the protein backbone, steric hindrance would severely retard reaction kinetics. The PEG4 linker extends the azide into the aqueous solvent, maximizing accessibility while simultaneously boosting the overall hydrophilicity of the conjugate to prevent protein aggregation[1][3].

Workflow & Pathway Visualization

SPAAC_Workflow A 1. Target Biomolecule (Protein/Peptide) B 2. N-(Azido-PEG4)-L-Lysine Incorporation (SPPS/Genetic) A->B C 3. Azide-Functionalized Intermediate B->C E 5. SPAAC Reaction (PBS pH 7.4, <20% DMSO) C->E D 4. DBCO-Payload Addition (Drug/Fluorophore) D->E F 6. In-Process Validation (Monitor A310 decrease) E->F G 7. Stable Triazole Conjugate (Purified ADC/Probe) F->G

Figure 1: SPAAC bioconjugation workflow utilizing N-(Azido-PEG4)-L-Lysine and DBCO payloads.

Quantitative Data & Reagent Specifications

To facilitate experimental design, the physicochemical properties and kinetic parameters of the SPAAC system are summarized below.

Table 1: Functional Anatomy of N-(Azido-PEG4)-L-Lysine

Structural Motif Functional Purpose Experimental Causality
L-Lysine Backbone Structural Scaffold Enables direct integration into peptide chains via standard Fmoc-SPPS or engineered tRNA synthetases.
PEG4 Spacer Hydrophilic Linker Enhances aqueous solubility, mitigates steric clash with DBCO, and prevents target protein precipitation[1][3].

| Azide (-N₃) Group | Bioorthogonal Handle | Reacts exclusively with strained alkynes; completely inert to native amines, thiols, and carboxyls[1][2]. |

Table 2: Kinetic Comparison of Bioconjugation Modalities

Conjugation Chemistry Catalyst Required Reaction Kinetics (M⁻¹s⁻¹) Biocompatibility Typical Application
CuAAC (Terminal Alkyne) Cu(I) 10 to 100 Low (Cytotoxic) In vitro labeling, fixed cells

| SPAAC (DBCO) | None | 0.1 to 1.0 | High (In vivo safe) | Live-cell imaging, ADCs[1][4] |

Detailed Experimental Protocol: SPAAC Bioconjugation

This protocol outlines the conjugation of an azide-functionalized protein (incorporating N-(Azido-PEG4)-L-Lysine) with a DBCO-linked payload (e.g., a fluorophore or drug linker).

Phase 1: Pre-Flight Preparation & Desalting

Causality Check: Commercial proteins and buffers frequently contain 0.02% to 0.1% sodium azide (NaN₃) as an antimicrobial preservative. Because SPAAC relies on azide-alkyne cycloaddition, free sodium azide acts as a competitive nucleophile, rapidly consuming the DBCO reagent and halting protein conjugation[2][5].

  • Equilibrate a desalting column (e.g., Zeba Spin or PD-10) with sterile PBS (pH 7.4).

  • Process the azide-functionalized protein through the column to completely remove any trace sodium azide or primary amine additives[4][5].

  • Quantify the recovered protein using a Bradford assay or NanoDrop (A280) and adjust the concentration to 1.0 – 10.0 mg/mL [1][2].

Phase 2: The SPAAC Reaction

Causality Check: DBCO payloads are inherently hydrophobic. Dissolving them in 100% DMSO ensures monomeric dispersion. However, the final reaction mixture must not exceed 20% DMSO (v/v) to prevent the target protein from unfolding and precipitating[1][2].

  • Prepare a 10 mM to 26.7 mM stock solution of the DBCO-payload in anhydrous DMSO[1][4].

  • Calculate the required volume of DBCO-payload to achieve a 2- to 4-fold molar excess relative to the azide groups on the protein[2][5].

  • Slowly add the DBCO-payload to the protein solution while gently vortexing. Ensure the final DMSO concentration remains ≤ 5-20%[1][4].

  • Incubate the reaction mixture in the dark for 2 hours at room temperature or overnight at 4°C [2][4][5].

Phase 3: Self-Validating Kinetic Readout & Purification

Causality Check (Trustworthiness): A robust protocol must prove it is working before downstream assays are attempted. DBCO possesses a distinct UV absorbance peak at ~310 nm. As the cyclooctyne ring is consumed to form the triazole linkage, this peak diminishes. Monitoring A310 provides a built-in, real-time kinetic assay without destroying the sample[1][2].

  • In-Process Validation: Take a 2 µL aliquot and measure the absorbance at 310 nm using a microvolume spectrophotometer. Compare this to a t=0 baseline. A significant reduction in the A310 peak confirms the successful consumption of DBCO[1][2].

  • Quenching (Optional): If precise reaction timing is required, quench unreacted DBCO by adding a small molar excess of free azido-propanol.

  • Purification: Remove the unreacted DBCO-payload by passing the mixture through a 30 kDa or 50 kDa MWCO centrifugal filter, washing 3 times with PBS (pH 7.4)[4].

  • Final Validation: Run the purified conjugate on an SDS-PAGE gel. A successful SPAAC reaction will present a distinct upward mass shift compared to the unconjugated protein[2][5].

References

  • Title : Conjugation Based on Click Chemistry Source : Creative Biolabs URL : [Link]

Sources

Method

Application Note: Optimized Coupling and Cleavage Protocols for Fmoc-N-(Azido-PEG4)-L-Lysine in Solid-Phase Peptide Synthesis

Executive Summary The incorporation of unnatural amino acids bearing bioorthogonal reactive groups has revolutionized peptide-based drug discovery. Fmoc-N-(Azido-PEG4)-L-Lysine is a premier building block designed to int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids bearing bioorthogonal reactive groups has revolutionized peptide-based drug discovery. Fmoc-N-(Azido-PEG4)-L-Lysine is a premier building block designed to introduce an azide functionality into a peptide sequence. The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer serves a dual purpose: it drastically improves the aqueous solubility of the final peptide and extends the azide group away from the sterically hindered peptide backbone, thereby maximizing the kinetics of downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

However, the unique physicochemical properties of this building block require specific adjustments to standard Solid-Phase Peptide Synthesis (SPPS) protocols. This application note provides a comprehensive, self-validating methodology for the coupling and cleavage of Fmoc-N-(Azido-PEG4)-L-Lysine, grounded in mechanistic causality.

Mechanistic Rationale & Causality (E-E-A-T)

Overcoming the Entropic Penalty During Coupling

Standard Fmoc-SPPS often relies on HBTU or DIC/Oxyma for amino acid activation. However, the PEG4 spacer in Fmoc-N-(Azido-PEG4)-L-Lysine increases the hydrodynamic radius and flexibility of the side chain. While beneficial for post-synthetic Click chemistry, this bulk introduces a localized entropic penalty during the solid-phase coupling step, increasing the risk of incomplete acylation.

The Solution: We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with DIPEA. HATU generates a highly reactive 7-aza-O-acylisourea intermediate. The adjacent nitrogen atom in the pyridine ring of HATU provides a neighboring-group effect that stabilizes the transition state, driving the coupling of this bulky derivative to completion significantly faster than HBTU .

The Danger of Azide Reduction During Cleavage

The most critical failure point when synthesizing azide-containing peptides occurs during the final global deprotection and cleavage from the resin. The azide group is completely stable to the basic conditions of Fmoc deprotection (20% piperidine). However, it is highly susceptible to reduction to a primary amine in the presence of dithiol scavengers (such as 1,2-ethanedithiol[EDT] or dithiothreitol [DTT]) under strongly acidic conditions .

The Causality: In concentrated Trifluoroacetic Acid (TFA), the azide is protonated, making it highly electrophilic. Dithiols like EDT act as potent nucleophiles, attacking the terminal nitrogen of the azide. This forms an unstable intermediate that rapidly undergoes intramolecular cyclization to form a cyclic disulfide (e.g., 1,2-dithiane), simultaneously extruding nitrogen gas ( N2​ ) and reducing the azide to a primary amine. To preserve the azide, thiol-free cleavage cocktails must be used .

Azide_Reduction_Mechanism Azide Peptide-PEG4-N3 (Intact Azide) Intermediate Thiol-Azide Adduct (Unstable) Azide->Intermediate Acid TFA (Acidic Media) Acid->Intermediate Thiol EDT / DTT (Dithiol Scavenger) Thiol->Intermediate Amine Peptide-PEG4-NH2 (Failed Amine) Intermediate->Amine Byproduct Cyclic Disulfide + N2 Gas Intermediate->Byproduct

Mechanistic pathway of azide reduction to amine by dithiol scavengers in acidic cleavage media.

Experimental Workflow & Protocols

The following workflow illustrates the critical divergence point at the cleavage step that dictates the success or failure of the synthesis.

SPPS_Workflow Resin Peptide-Resin (Elongated) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Coupling Coupling Fmoc-Lys(N3-PEG4)-OH (HATU / DIPEA, 2-4 hrs) Deprotect->Coupling Elongation Further SPPS Elongation Coupling->Elongation Cleavage Global Cleavage (TFA) Elongation->Cleavage Thiol Cocktail with EDT/DTT (e.g., Reagent K) Cleavage->Thiol Incorrect NoThiol Thiol-Free Cocktail (TFA / TIS / H2O) Cleavage->NoThiol Correct Amine Azide Reduced to Amine (Failed Product) Thiol->Amine Azide Intact Azido-Peptide (Target Product) NoThiol->Azide

Workflow for SPPS incorporation of Fmoc-Lys(N3-PEG4)-OH highlighting the critical cleavage step.

Protocol A: Optimized Coupling of Fmoc-N-(Azido-PEG4)-L-Lysine

This protocol is designed as a self-validating system for a 0.1 mmol synthesis scale.

  • Resin Preparation: Swell the peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a clean vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-N-(Azido-PEG4)-L-Lysine and 0.29 mmol (2.9 eq) of HATU in 2 mL of anhydrous DMF. Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes to allow the active ester to form.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation (The Kaiser Test): Withdraw a few resin beads and perform a Kaiser (ninhydrin) test.

    • Pass: The beads and solution remain colorless/yellow, indicating >99% coupling efficiency. Proceed to step 6.

    • Fail: The beads turn blue, indicating unreacted amines. Repeat steps 3-4 (double coupling) before proceeding.

  • Washing: Wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

Protocol B: Thiol-Free Cleavage (Azide Preservation)

This protocol ensures the global deprotection of the peptide without reducing the azide.

  • Resin Drying: After the final Fmoc deprotection and washing, wash the resin with DCM (5 times) and dry under vacuum for 1 hour.

  • Cocktail Preparation: Prepare a fresh, thiol-free cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure H2​O (v/v/v). Strictly avoid EDT or DTT.

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail per gram of dry resin. Agitate gently at room temperature for 2 hours.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether. Centrifuge at 3000 rpm for 5 minutes to pellet the peptide. Wash the pellet twice with cold ether and dry under a stream of nitrogen.

  • Validation (LC-MS Analysis): Analyze the crude peptide via LC-MS.

    • Success: The base peak corresponds to the expected [M+H]+ of the azido-peptide.

    • Failure: A mass shift of -26 Da (loss of N2​ [-28 Da] + addition of 2 Protons [+2 Da]) definitively proves that the azide was reduced to an amine due to scavenger contamination .

Quantitative Data: Cleavage Cocktail Comparison

The selection of the cleavage cocktail is the single most deterministic factor in the yield of the final azido-peptide. The table below summarizes the quantitative impact of various standard cleavage cocktails on azide integrity.

Cleavage CocktailComposition (v/v)Scavenger TypeAzide IntegrityRecommendation
Standard (Thiol-Free) 95% TFA, 2.5% TIS, 2.5% H2​O Silane / Water>98% Intact Highly Recommended
Reagent B 88% TFA, 5% Phenol, 5% H2​O , 2% TISPhenol / Silane>95% Intact Recommended for Tyr/Trp rich sequences
DTT-containing 90% TFA, 5% DTT, 2.5% TIS, 2.5% H2​O Dithiol (DTT)~70% Intact Avoid
Reagent K 82.5% TFA, 5% Phenol, 5% H2​O , 5% Thioanisole, 2.5% EDTDithiol (EDT)<50% Intact (Reduced to Amine)Strictly Avoid

Data synthesized from comparative SPPS cleavage studies utilizing azide-bearing building blocks.

References

  • Title: Azide reduction during peptide cleavage from solid support—the choice of thioscavenger? Source: Journal of Peptide Science (Vol. 16, Issue 1, pp. 10-14, 2010) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Azide Reduction in N-(Azido-PEG4)-L-Lysine Workflows

Introduction N-(Azido-PEG4)-L-Lysine is a critical heterobifunctional linker widely used in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and engineered peptides [3]. It features a flexible, hydrophilic PEG4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(Azido-PEG4)-L-Lysine is a critical heterobifunctional linker widely used in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and engineered peptides [3]. It features a flexible, hydrophilic PEG4 spacer that enhances aqueous solubility, a lysine core for peptide backbone integration, and a terminal azide (-N₃) for bioorthogonal click chemistry (CuAAC or SPAAC).

However, the azide group is highly susceptible to unintended reduction, converting to a primary amine (-NH₂). This side reaction results in a mass shift of -26 Da and a complete loss of click reactivity. This guide explores the mechanistic causes of azide reduction and provides self-validating troubleshooting protocols to ensure the integrity of your bioconjugates.

Mechanistic Causality: Why Do Azides Reduce?

Understanding the chemical environment is the first step in preventing azide degradation. The two primary pathways for unintended azide reduction in the laboratory are:

  • Thiol-Mediated Reduction (SPPS): When peptides containing N-(Azido-PEG4)-L-Lysine are cleaved from the resin during Solid-Phase Peptide Synthesis (SPPS), carbocation scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are often used. These dithiols act as potent reducing agents, where the thiolate nucleophilically attacks the terminal nitrogen of the azide to form an amine [1].

  • Phosphine-Mediated Staudinger Reduction (Bioconjugation): Reagents like Tris(2-carboxyethyl)phosphine (TCEP) are routinely used to reduce disulfide bonds in proteins prior to conjugation. If TCEP is not completely removed before the azide-linker is introduced, it will rapidly reduce the azide via an unstable aza-ylide intermediate [2].

AzideWorkflow Start N-(Azido-PEG4)-L-Lysine Incorporation Phase Experimental Phase Start->Phase SPPS Solid-Phase Peptide Synthesis (SPPS) Phase->SPPS Bioconj Aqueous Bioconjugation (e.g., PROTAC/ADC) Phase->Bioconj Cleavage TFA Cleavage Cocktail Selection SPPS->Cleavage Buffer Buffer Preparation Bioconj->Buffer EDT Contains EDT/DTT? Cleavage->EDT Fail1 Azide Reduction (-26 Da) Reaction Failed EDT->Fail1 Yes Pass1 TFA/TIS/H2O Cocktail Azide Intact EDT->Pass1 No TCEP Contains TCEP/Phosphines? Buffer->TCEP Fail2 Staudinger Reduction Reaction Failed TCEP->Fail2 Yes Pass2 Sequential Desalting Azide Intact TCEP->Pass2 No

Workflow for preventing azide reduction during SPPS and aqueous bioconjugation phases.

Troubleshooting FAQs

Q1: I coupled N-Fmoc-N'-(azido-PEG4)-L-Lysine during SPPS, but my final LC-MS shows a -26 Da mass shift. What happened? A1: Your azide was reduced to an amine during the final Trifluoroacetic Acid (TFA) cleavage step. This is almost exclusively caused by the presence of dithiols (like EDT or DTT) in your cleavage cocktail (e.g., Reagent K). EDT is highly reductive toward azides under acidic conditions. To fix this, you must switch to a thiol-free scavenger cocktail, such as TFA/TIS/H₂O (Triisopropylsilane and water) [1].

Q2: I need to reduce disulfides in my target protein before conjugating it to the PEG4-azide handle. How do I avoid Staudinger reduction? A2: TCEP and DTT are highly efficient for disulfide reduction but will rapidly destroy your azide [2]. You cannot have TCEP and the azide in the same buffer. You must employ a sequential reduction and purification strategy . First, reduce the protein disulfides with TCEP. Second, completely remove the TCEP using a desalting column or dialysis. Only after the reducing agent is cleared should you introduce the N-(Azido-PEG4)-L-Lysine derivative.

Q3: Does the PEG4 spacer make the azide more vulnerable to reduction compared to standard aliphatic azides? A3: Yes, indirectly. The primary advantage of the PEG4 spacer is its high hydrophilicity and flexibility, which prevents aggregation in aqueous media [3]. However, this increased solvent accessibility means the terminal azide is highly exposed to any nucleophilic reducing agents present in the buffer. Strict exclusion of thiols and phosphines is therefore even more critical when using PEGylated azides.

Quantitative Impact of Scavengers on Azide Stability

The choice of scavenger during SPPS cleavage dictates the survival of the azide group. The following table summarizes the quantitative reduction of peptide azides based on the cleavage cocktail used [1].

Cleavage Cocktail CompositionPrimary ThioscavengerObserved Azide Reduction (%)Recommendation
TFA / TIS / H₂O / EDT (92.5 : 2.5 : 2.5 : 2.5)1,2-Ethanedithiol (EDT)~39%❌ Highly Reductive (Avoid)
TFA / TIS / H₂O / DTT (92.5 : 2.5 : 2.5 : 2.5)Dithiothreitol (DTT)~5 - 10%⚠️ Moderately Reductive
TFA / m-Cresol (95 : 5)None0%✅ Safe for Azides
TFA / TIS / H₂O (95 : 2.5 : 2.5)Triisopropylsilane (TIS)0%✅ Safe for Azides

Validated Experimental Protocols

Protocol A: Azide-Safe SPPS Cleavage for N-(Azido-PEG4)-L-Lysine Peptides

Objective: Cleave the synthesized peptide from the resin and remove side-chain protecting groups without reducing the PEG4-azide. Causality: Replacing EDT with TIS prevents thiol-mediated nucleophilic attack on the azide while still effectively scavenging highly reactive tert-butyl cations.

  • Resin Preparation: Wash the peptide-bound resin thoroughly with Dichloromethane (DCM) to remove residual DMF. Dry completely under a stream of nitrogen.

  • Cocktail Formulation: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% ultrapure H₂O. Do not add EDT or thioanisole.

  • Micro-Cleavage (Self-Validation Step): Transfer 10 mg of resin to a microcentrifuge tube. Add 100 µL of the cocktail and agitate for 1 hour at room temperature. Precipitate with cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. Confirm the presence of the exact mass [M+H]⁺ without a -26 Da shift.

  • Full Cleavage: Once validated, add the remaining cocktail to the bulk resin (10 mL per 100 mg resin). Agitate for 2 hours at room temperature.

  • Precipitation: Filter the resin and dropwise add the TFA filtrate into a 10-fold volume of ice-cold diethyl ether. Centrifuge at 4°C, decant the supernatant, and wash the pellet twice with fresh cold ether.

Protocol B: Sequential Disulfide Reduction & Azide Bioconjugation

Objective: Reduce protein disulfides for maleimide/thiol-reactive conjugation without triggering Staudinger reduction of the azide handle. Causality: Physical separation of the phosphine reducing agent from the azide prevents the formation of the unstable aza-ylide intermediate [2].

  • Protein Reduction: Incubate the target protein (1-5 mg/mL) with 10 molar equivalents of TCEP in a suitable buffer (e.g., PBS, pH 7.2) for 1 hour at room temperature.

  • Desalting: Equilibrate a Zeba™ Spin Desalting Column (or equivalent size-exclusion column) with conjugation buffer. Process the reduced protein through the column to remove all free TCEP.

  • Ellman’s Assay (Self-Validation Step): Take a 10 µL aliquot of the flow-through and test it with Ellman’s Reagent (DTNB). A lack of yellow color (absorbance at 412 nm) in the buffer blank confirms the complete removal of TCEP. A strong yellow color in the protein sample confirms the presence of successfully reduced, reactive thiols.

  • Conjugation: Immediately add the N-(Azido-PEG4)-L-Lysine derivative to the desalted protein. Proceed with your downstream click chemistry (e.g., adding DBCO-reagents for SPAAC) knowing the azide remains 100% intact.

References

  • Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support—the choice of thioscavenger? Journal of Peptide Science.[Link]

Optimization

Technical Support Center: Optimizing Cleavage for N-(Azido-PEG4)-L-Lysine Peptides

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the final global deprotection of peptides containing Click-compatible unnatural amino acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the final global deprotection of peptides containing Click-compatible unnatural amino acids. The incorporation of N-(Azido-PEG4)-L-Lysine introduces a delicate chemical balance: you must generate highly reactive carbocations to deprotect standard amino acid side chains, yet you must prevent the sensitive terminal azide group from being reduced or degraded.

You cannot simply apply a standard "Reagent K" cleavage cocktail and expect your azide to survive. The following guide provides field-proven, mechanistically grounded troubleshooting steps and a self-validating protocol to ensure the integrity of your synthesized peptide.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Following TFA cleavage, my LC-MS shows a major byproduct with a mass shift of -26 Da. What happened?

A1: A -26 Da mass shift is the classic signature of azide reduction to a primary amine ( −N3​→−NH2​ )[1]. During Solid-Phase Peptide Synthesis (SPPS) cleavage, the use of strong dithiol scavengers—most notably 1,2-ethanedithiol (EDT)—creates a highly reductive environment. Under acidic conditions, EDT readily reduces the terminal azide of your N-(Azido-PEG4)-L-Lysine residue (2)[2]. To resolve this, you must suppress or completely eliminate EDT from your cleavage cocktail[3].

Q2: If I remove EDT, how do I protect oxidation-prone residues like Cysteine (Cys) or Methionine (Met) from tert-butyl carbocations?

A2: If your sequence contains Cys, Met, or Trp, you cannot rely solely on water and Triisopropylsilane (TIS). Instead, substitute EDT with Dithiothreitol (DTT) . Causality dictates this choice: while DTT is a potent reducing agent at physiological pH, its reduction kinetics toward azides in 95% TFA are significantly slower than EDT[4]. DTT effectively quenches tert-butyl carbocations without causing catastrophic loss of the azide functional group (2)[4].

Q3: Does the PEG4 linker require specific temperature or time controls during cleavage?

A3: Yes. The PEG4 ether linkages are chemically stable to TFA[5], but the hydrophilicity of the PEG chain alters precipitation dynamics. Prolonged exposure (>3 hours) can lead to the trapping of TFA salts within the PEG hydration sphere, complicating downstream ether precipitation. Keep cleavage times strictly between 1.5 to 2.0 hours at room temperature, and ensure your diethyl ether is chilled to -20°C to force the precipitation of the PEGylated peptide.

Q4: What is the optimal cocktail if my peptide lacks Cys, Met, or Trp?

A4: A cocktail of TFA/TIS/H2O (95:2.5:2.5) is the gold standard for azide-peptides lacking sensitive residues (1)[1]. TIS is an excellent, non-reductive hydride donor that scavenges carbocations efficiently without threatening the azide group.

Part 2: Quantitative Data & Scavenger Selection

To make informed decisions, refer to the following empirical data summarizing the impact of various scavengers on azide integrity during a standard 2-hour TFA cleavage.

Cleavage Cocktail Composition (v/v)Target Sequence ProfileAzide Reduction (%)Recommendation
TFA / TIS / H2O (95:2.5:2.5)Standard (No Cys/Met/Trp)< 1%Optimal
TFA / TIS / H2O / DTT (92.5:2.5:2.5:2.5)Cys, Met, Trp present5 - 10%Preferred Alternative
TFA / Phenol / H2O / TIS (88:5:5:2)Arg-rich sequences< 2%Compatible
TFA / TIS / H2O / EDT (92.5:2.5:2.5:2.5)Cys, Met, Trp present30 - 50%Critical Failure (Avoid)

Part 3: Self-Validating Cleavage Protocol

Blindly cleaving an entire batch of synthesized resin is a critical error. The following methodology is designed as a self-validating system . By isolating a micro-scale validation loop, you establish empirical proof of causality before committing your full yield.

Phase 1: Micro-Cleavage (The Validation Loop)
  • Sample Isolation: Transfer ~5 mg of dry N-(Azido-PEG4)-peptide-resin to a 1.5 mL microcentrifuge tube.

  • Cocktail Preparation: Prepare 1 mL of the selected cleavage cocktail (e.g., TFA/TIS/H2O at 95:2.5:2.5). Causality Note: Always pre-mix the cocktail before adding it to the resin. Adding water directly to TFA on the resin causes a localized exothermic reaction that can degrade the PEG chain.

  • Cleavage: Add 100 µL of the pre-mixed cocktail to the resin. Vortex gently and incubate for exactly 1.5 hours at room temperature.

  • Precipitation: Pipette the cleavage solution (leaving the resin behind) into 1 mL of ice-cold (-20°C) diethyl ether. Centrifuge at 10,000 x g for 3 minutes.

  • Validation Checkpoint: Decant the ether, dissolve the pellet in 100 µL of 50% Acetonitrile/Water, and analyze via LC-MS.

    • Success Criteria: Confirm the presence of the intact mass [M+H]+ and verify that the [M−26]+ peak (reduced amine) is <5% of the total area.

Phase 2: Macro-Cleavage (Execution)
  • Scale-Up: Once Phase 1 validates your cocktail, apply the exact same mixture to the remaining resin (Use 10 mL of cocktail per 1 gram of resin).

  • Agitation: Rock gently for 1.5 to 2.0 hours at room temperature. Do not exceed 2 hours to protect the PEG4 hydration dynamics.

  • Filtration: Filter the resin, washing the depleted beads twice with 1 mL of neat TFA to ensure full recovery of the bulky PEGylated peptide.

  • Recovery: Concentrate the filtrate under a gentle stream of nitrogen to 30% of its original volume, then precipitate in 10 volumes of -20°C diethyl ether. Centrifuge, wash the pellet twice with cold ether, and lyophilize.

Part 4: Decision Matrix Workflow

G Start Azide-PEG4-Peptide on Solid Support CheckSeq Does the sequence contain oxidation-prone residues (Cys, Met, Trp)? Start->CheckSeq CocktailA Standard Azide Cocktail 95% TFA / 2.5% TIS / 2.5% H2O CheckSeq->CocktailA  No CocktailB Thio-Modified Cocktail 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DTT CheckSeq->CocktailB  Yes Cleavage Cleave for 1.5 - 2.0 hours at Room Temperature CocktailA->Cleavage CocktailB->Cleavage Precipitation Precipitate in -20°C diethyl ether Cleavage->Precipitation

Workflow for selecting the optimal TFA cleavage cocktail for azide-containing peptides.

Part 5: References

  • Klein, C. D., et al. "Azide reduction during peptide cleavage from solid support - The choice of thioscavenger?" Journal of Peptide Science / ResearchGate. 2

  • BenchChem Support. "Potential side reactions of the azide group in Fmoc SPPS." BenchChem. 1

  • Ceballos-Garzon, A., et al. "Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity." NIH / PMC.3

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(Azido-PEG4)-L-Lysine Bioconjugation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve low yields when utilizing N-(Azido-PEG4)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve low yields when utilizing N-(Azido-PEG4)-L-Lysine in bioconjugation workflows.

While the PEG4 linker in this unnatural amino acid provides excellent aqueous solubility and extends the azide group away from the sterically hindered protein backbone, achieving quantitative yields requires strict control over reaction kinetics, redox environments, and catalyst stability. This guide synthesizes field-proven insights and authoritative mechanistic data to help you diagnose and optimize your Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) azide-alkyne cycloadditions.

Diagnostic Workflow for Low Click Yields

Before altering your reagent concentrations, it is critical to isolate the root cause of the failure. The flowchart below outlines the primary mechanistic failure points when working with azide-functionalized biomolecules.

TroubleshootingWorkflow Start Low Click Yield Detected N-(Azido-PEG4)-L-Lysine CheckReductant Are TCEP or DTT present in buffer? Start->CheckReductant AzideReduction Azide Reduction (Staudinger/Thiol attack) CheckReductant->AzideReduction Yes ReactionType Which Click Chemistry? CheckReductant->ReactionType No RemoveReductant Desalt or use BME/TCEP-free buffer AzideReduction->RemoveReductant CuAAC CuAAC (Copper-Catalyzed) ReactionType->CuAAC SPAAC SPAAC (Copper-Free) ReactionType->SPAAC CuIssue Cu(I) Oxidation or Biomolecule Sequestration CuAAC->CuIssue SPAACIssue Slow Kinetics or Steric Hindrance SPAAC->SPAACIssue CuFix Add THPTA/BTTAA (5:1) Degas & Fresh Ascorbate CuIssue->CuFix SPAACFix Optimize Buffer (HEPES/PBS) Increase DBCO equivalents SPAACIssue->SPAACFix

Workflow for diagnosing and resolving low click chemistry yields.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I reduced my protein's disulfides with TCEP prior to conjugation, but the click reaction failed completely. Why?

Causality & Solution: TCEP (Tris(2-carboxyethyl)phosphine) is a potent phosphine reducing agent that reacts rapidly with the azide group on N-(Azido-PEG4)-L-Lysine via the Staudinger reduction [1][2]. The phosphine attacks the terminal nitrogen of the azide, forming a phosphazide intermediate that loses nitrogen gas ( N2​ ) to form an aza-ylide. In aqueous buffers, this hydrolyzes into an unreactive primary amine, permanently destroying your bioorthogonal handle[1][2]. Dithiothreitol (DTT) can also reduce azides, particularly at pH > 7[3]. Actionable Fix: Perform disulfide reduction before introducing the azide-tagged molecule if possible, or rigorously remove TCEP/DTT via size-exclusion chromatography (desalting columns) prior to initiating the click reaction[1].

Q2: My CuAAC reaction shows less than 20% conversion. I am using standard CuSO4​ and sodium ascorbate. What is failing?

Causality & Solution: The fundamental driver of CuAAC is the Cu(I) oxidation state. In complex biological mixtures, Cu(I) is rapidly oxidized to inactive Cu(II) by dissolved oxygen, or it is sequestered by electron-rich amino acid side chains (e.g., histidine, cysteine) on your protein[4]. If the active Cu(I) concentration drops below the critical kinetic threshold (~50 µM), the reaction stalls[4][5]. Actionable Fix: You must incorporate a water-soluble Cu(I)-stabilizing ligand such as THPTA or BTTAA [5][6]. These ligands create a protective coordination sphere around Cu(I), acting as a sacrificial reductant against reactive oxygen species and preventing protein sequestration[4][5]. Always use a ligand-to-copper ratio of at least 5:1[5][6].

Q3: I am using SPAAC (DBCO) to avoid copper toxicity, but the reaction is incredibly slow. How can I accelerate it?

Causality & Solution: SPAAC relies entirely on the inherent ring strain of cyclooctynes (like DBCO) to overcome the activation energy barrier[7]. While the PEG4 linker of N-(Azido-PEG4)-L-Lysine helps expose the azide, SPAAC kinetics are inherently slower than CuAAC[7][8]. Furthermore, the hydration shell provided by your buffer heavily influences the transition state. Research shows that SPAAC reactions involving DBCO and azides proceed significantly faster in HEPES buffer (pH 7.0) compared to pure water or standard PBS[8][9]. Actionable Fix: Exchange your protein into HEPES (pH 7.0–7.4), increase the DBCO reagent concentration to 5–10 molar equivalents, and incubate at 37°C if your biomolecule is thermally stable[8].

Quantitative Reaction Parameters

To optimize your bioconjugation, refer to the following synthesized data tables comparing reducing agent compatibility and buffer effects on reaction kinetics.

Table 1: Impact of Reducing Agents on Azide Stability
Reducing AgentEffect on N-(Azido-PEG4)-L-LysineChemical MechanismExperimental Recommendation
TCEP Rapid, irreversible reductionStaudinger ReactionStrictly avoid. Desalt completely before click reaction.
DTT / BME Slow reduction (pH dependent)Nucleophilic Thiol AttackAvoid if possible. Limit exposure time and keep pH < 7.
Sodium Ascorbate No effect on azideGenerates Cu(I) in situSafe. Required for CuAAC; must be prepared fresh.
Table 2: Buffer Effects on SPAAC Kinetics (DBCO + Azide)
Buffer System (pH 7.0)Relative Reaction Rate ( k2​ )Mechanistic Note
HEPES Highest ( 0.55−1.22M−1s−1 )Optimal dielectric environment for transition state stabilization[8].
DPBS / PBS Moderate ( 0.32−0.85M−1s−1 )Slower kinetics due to phosphate interference with hydration shells[8][9].
Pure Water Lowest ( <0.30M−1s−1 )Lacks ionic stabilization; leads to poor solubility of DBCO reagents[9].

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies include built-in control steps to ensure your catalysts and reagents are active before you risk your precious N-(Azido-PEG4)-L-Lysine-modified biomolecules.

Protocol A: Self-Validating CuAAC Bioconjugation

This protocol utilizes THPTA to protect the protein and stabilize Cu(I).

Step 1: Catalyst Pre-assembly (Critical Step) Causality: Premixing copper with the ligand prevents the formation of insoluble copper-phosphate complexes and prevents irreversible binding of free copper to protein side chains[5].

  • In a microcentrifuge tube, mix CuSO4​ (final reaction concentration 50–100 µM) with THPTA ligand (final concentration 250–500 µM)[5]. Maintain a strict 1:5 molar ratio [5][6].

  • Incubate at room temperature for 5 minutes.

Step 2: System Validation (The "Self-Validation" Step)

  • Take a 5 µL aliquot of the pre-assembled Cu/THPTA mix.

  • Add it to a test tube containing 50 µM of a fluorogenic coumarin azide and 100 µM propargyl alcohol in your working buffer[4][10].

  • Add 2.5 mM fresh sodium ascorbate.

  • Validation Check: If the solution fluoresces under UV light within 15 minutes, your catalyst complex and ascorbate are highly active[4][10]. You may proceed to Step 3.

Step 3: Main Reaction Setup

  • To your N-(Azido-PEG4)-L-Lysine modified protein (e.g., 10–50 µM), add the target alkyne (2–5 molar equivalents)[6].

  • Add the validated Cu/THPTA pre-mix.

  • (Optional but recommended) Add 5 mM Aminoguanidine to scavenge dehydroascorbate byproducts, preventing arginine crosslinking on your protein[5][6].

  • Initiate the reaction by adding freshly prepared Sodium Ascorbate (final concentration 2.5–5.0 mM)[5].

  • Mix gently and incubate for 1–2 hours at room temperature.

Protocol B: Optimized SPAAC Bioconjugation

This protocol maximizes the slower kinetics of DBCO-azide cycloadditions.

Step 1: Buffer Exchange & Validation

  • Rigorously desalt your N-(Azido-PEG4)-L-Lysine modified protein into HEPES buffer (pH 7.4) to remove any trace TCEP, DTT, or primary amines[1][8].

  • Validation Check: Run a quick Ellman’s reagent (DTNB) assay on the flow-through. A lack of yellow color confirms the complete removal of reducing thiols.

Step 2: Reagent Introduction

  • Dissolve your DBCO-conjugate in anhydrous DMSO.

  • Add the DBCO reagent to the protein solution at a 5 to 10-fold molar excess relative to the azide[7]. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.

Step 3: Incubation and Quenching

  • Incubate the reaction at 25°C to 37°C for 4 to 12 hours, depending on the steric bulk of the DBCO payload.

  • Quenching: Add a 100-fold excess of a small, water-soluble azide (e.g., 2-Azidoethanol) and incubate for 30 minutes. This consumes all unreacted DBCO, preventing off-target hydrophobic interactions or cross-reactivity during downstream in vitro or in vivo assays.

References

  • The Kinetics and Application of DBCO-Azide Chemistry: A Technical Guide - Benchchem. 7

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC (National Institutes of Health). 4

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace. 6

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates - RSC Publishing. 8

  • Chemical and biological kinetics of click chemistry reactions for surface modification of Feraheme nanoparticles - Journal of Nuclear Medicine. 9

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC (National Institutes of Health). 5

  • Technical Support Center: Azide Group Stability in Bioconjugation - Benchchem. 1

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation - Jena Bioscience. 10

  • Not So Bioorthogonal Chemistry - PMC (National Institutes of Health). 2

  • Resolving azide reduction during in-vitro translation to enable triazole-cyclized peptidomimetic mRNA-display - ScholarWorks. 3

Sources

Optimization

Technical Support Center: N-(Azido-PEG4)-L-Lysine in Solid-Phase Peptide Synthesis

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of N-(Azido-PEG4)-L-Lysine in Solid-Phase Peptide Synthesis (SPPS). Our goal is to help you anticipate and resolve common challenges, thereby minimizing side reactions and maximizing the yield and purity of your target peptide.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group on N-(Azido-PEG4)-L-Lysine to standard Fmoc-SPPS conditions?

A1: The azide functional group is generally stable under the standard conditions of Fmoc-based SPPS.[1][2] This includes repeated cycles of Fmoc deprotection with piperidine and coupling reactions using common carbodiimide or phosphonium/aminium-based reagents.[2] The primary vulnerability of the azide group is not during the iterative synthesis cycles but during the final cleavage and deprotection step.[2][3]

Q2: What is the most common side reaction involving the azide group and when does it occur?

A2: The most significant and frequently observed side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂).[1][2] This typically occurs during the final cleavage from the solid support when using a cleavage cocktail containing thiol-based scavengers.[1][3][4] This reduction results in a mass change of -26 Da (loss of N₂) and +2 Da (addition of two hydrogen atoms) in the final peptide, which can be readily identified by mass spectrometry.[1]

Q3: Is the PEG4 linker stable during SPPS and cleavage?

A3: The tetraethylene glycol (PEG4) linker, which consists of stable ether bonds, is robust and generally stable to the conditions used in Fmoc-SPPS. This includes both the basic conditions of piperidine treatment for Fmoc removal and the strongly acidic conditions of standard trifluoroacetic acid (TFA)-based cleavage cocktails.

Q4: Can the bulky N-(Azido-PEG4)-L-Lysine residue cause problems during coupling?

A4: Yes, the steric bulk of the Azido-PEG4 side chain can lead to slower coupling kinetics or incomplete coupling reactions.[5] This can result in deletion sequences, where the subsequent amino acid is coupled to a chain that did not successfully incorporate the N-(Azido-PEG4)-L-Lysine. It is crucial to monitor coupling efficiency, for instance with a Kaiser test, and to employ optimized coupling strategies.[1]

Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues you may encounter during your synthesis.

Problem 1: Mass spectrometry analysis of my crude peptide shows a significant peak at the expected mass minus 26 Da.

Root Cause Analysis:

This mass difference strongly indicates that the azide group has been reduced to a primary amine during cleavage. The most common cause for this is the presence of thiol-containing scavengers in your TFA cleavage cocktail.[1][2] Scavengers like 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) are particularly effective at reducing azides.[2][4]

Solution:

To prevent azide reduction, it is critical to use a cleavage cocktail that is compatible with the azide functionality.

  • Recommended Cleavage Cocktail: A mixture of TFA, water, and triisopropylsilane (TIS) is highly effective at preserving the azide group.[1][4]

  • Protocol:

    • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v) .

    • Use this cocktail to treat the dried peptide-resin for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

Data Summary: Impact of Scavengers on Azide Stability

Scavenger (in TFA/H₂O/TIS)Propensity for Azide ReductionRecommendation
1,2-Ethanedithiol (EDT)High[2][4]Avoid
Dithiothreitol (DTT)Moderate to High[4]Avoid
ThioanisoleLow to ModerateUse with caution; TIS is preferred.
Triisopropylsilane (TIS)Very Low[1][4]Recommended
PhenolVery LowCompatible

Workflow for Diagnosing and Resolving Azide Reduction

MassSpec Mass Spec shows Mass - 26 Da Diagnosis Diagnosis: Azide group reduced to amine MassSpec->Diagnosis CheckCleavage Check Cleavage Cocktail Composition Diagnosis->CheckCleavage ThiolScavenger Did it contain EDT or DTT? CheckCleavage->ThiolScavenger Yes Yes ThiolScavenger->Yes Yes No No ThiolScavenger->No No Solution Solution: Re-synthesize and cleave with TFA/H2O/TIS (95:2.5:2.5) Yes->Solution OtherFactors Consider other factors: - Prolonged cleavage time - Elevated temperature No->OtherFactors

Caption: Troubleshooting workflow for azide reduction.

Problem 2: The Kaiser test is positive after coupling N-(Azido-PEG4)-L-Lysine, indicating incomplete reaction.

Root Cause Analysis:

A positive Kaiser test (or other ninhydrin-based test) indicates the presence of unreacted primary amines on the resin, meaning the coupling was inefficient. This is a common issue with bulky or sterically hindered amino acids like our PEGylated lysine derivative.[5] Peptide chain aggregation on the resin can also physically block reactive sites, further hindering the coupling reaction.[6]

Solutions:

  • Double Coupling: The most straightforward approach is to perform the coupling step twice. After the first coupling and a wash step, re-introduce a fresh solution of the activated N-(Azido-PEG4)-L-Lysine.[7]

  • Use a More Potent Coupling Reagent: While standard activators like HBTU can be effective, more powerful reagents may be required for difficult couplings.[7]

    Recommended Coupling Reagents for Hindered Amino Acids

ReagentClassNotes
HATU Aminium SaltReacts faster and with less epimerization than HBTU.[8] Highly recommended.
HCTU Aminium SaltSimilar in efficacy to HATU.[7]
PyBOP Phosphonium SaltA classic and effective reagent for hindered couplings.[1]
COMU Aminium SaltA third-generation uronium salt with high efficiency.[7]
  • Optimize Reaction Conditions:

    • Increase Reagent Equivalents: Use a higher excess (e.g., 3-5 equivalents) of the amino acid and coupling reagents relative to the resin loading.[7]

    • Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction periodically.

    • Solvent Choice: If peptide aggregation is suspected, consider using N-methylpyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF). In severe cases, adding chaotropic salts may help disrupt secondary structures.[7]

Experimental Protocol: Optimized Coupling of N-(Azido-PEG4)-L-Lysine

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and then DMF (3x).

  • Activation and Coupling (HATU):

    • In a separate vessel, dissolve N-(Azido-PEG4)-L-Lysine (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

  • Decision Point:

    • Negative Kaiser Test (beads are colorless): Proceed to the washing step.

    • Positive Kaiser Test (beads are blue): Drain the reaction vessel and repeat step 4 (Double Coupling).

  • Washing: Wash the resin with DMF (5x) to prepare for the next deprotection/coupling cycle.

Workflow for Overcoming Incomplete Coupling

Start Start: Couple N-(Azido-PEG4)-L-Lysine KaiserTest Perform Kaiser Test Start->KaiserTest Positive Positive (Blue) KaiserTest->Positive Positive Negative Negative (Colorless) KaiserTest->Negative Negative Troubleshoot Troubleshooting Steps Positive->Troubleshoot Success Coupling Successful. Proceed to next cycle. Negative->Success DoubleCouple 1. Perform Double Coupling Troubleshoot->DoubleCouple PotentReagent 2. Use Potent Reagent (e.g., HATU, HCTU) Troubleshoot->PotentReagent OptimizeCond 3. Optimize Conditions (Time, Concentration) Troubleshoot->OptimizeCond DoubleCouple->Success PotentReagent->Success OptimizeCond->Success

Caption: Decision workflow for incomplete coupling.

References

  • BenchChem. (n.d.). Stability of the azide group in Fmoc-L-Dap(N3)-OH during peptide synthesis. BenchChem Technical Support.
  • BenchChem. (n.d.). Potential side reactions of the azide group in Fmoc SPPS. BenchChem Technical Support.
  • BenchChem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Protected Lysine. BenchChem Technical Support.
  • Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of peptide science, 16(1), 10–14.
  • Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?.
  • PubMed. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?.
  • Young, J. D., & Huang, A. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 175-183.
  • De, G., & Chaki, S. (2014).
  • Lumiprobe. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • AxisPharm. (n.d.). N-Fmoc-N'-(azido-PEG4)-L-Lysine.
  • Semantic Scholar. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • Felix, A. M., Wang, C. T., Heimer, E. P., & Fournier, A. (1995). Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides. International journal of peptide and protein research, 46(3-4), 253–264.
  • Scilit. (2026).
  • Sigma-Aldrich. (n.d.).
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • MedChemExpress. (n.d.). N-Fmoc-N'-(azido-PEG4)-L-Lysine.
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
  • BroadPharm. (n.d.). N-Fmoc-N'-(azido-PEG4)-L-Lysine.
  • Wu, L., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. PMC.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Zhang, Y., et al. (2020). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. PMC.
  • Luks, E., et al. (2011). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science, 17(8), 589-595.
  • Scilit. (2026).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of N-(Azido-PEG4)-L-Lysine Modified Proteins

Welcome to the Technical Support Center for non-canonical amino acid (ncAA) protein engineering. As application scientists and drug development professionals, we know that incorporating N-(Azido-PEG4)-L-Lysine via geneti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for non-canonical amino acid (ncAA) protein engineering. As application scientists and drug development professionals, we know that incorporating N-(Azido-PEG4)-L-Lysine via genetic code expansion is a powerful method for site-specific protein labeling. The PEG4 linker enhances solubility, while the terminal azide enables bioorthogonal click chemistry (SPAAC or CuAAC)[1].

However, the purification of azide-modified proteins presents unique biochemical challenges. This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols to ensure the integrity of your purified proteins.

Core Troubleshooting FAQs

Q1: I successfully expressed my protein, but it fails to react with DBCO-fluorophores downstream. Why did I lose click reactivity?

The Causality: The most common cause of downstream click chemistry failure is the inadvertent reduction of the azide group (-N3) to an amine (-NH2) during purification. Dithiothreitol (DTT) and β -mercaptoethanol (BME) are standard reducing agents used to prevent protein aggregation by cleaving disulfide bonds via thiol-disulfide exchange[2],[3]. However, the free thiols in DTT are highly reactive nucleophiles that will efficiently reduce aliphatic azides to amines, completely abolishing click reactivity[4].

The Solution: You must completely eliminate DTT and BME from your lysis, wash, and elution buffers. If a reducing agent is absolutely required to maintain the solubility of your target protein, use TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a phosphine-based reducing agent that cleaves disulfides but is kinetically much slower to react with azides (avoiding the Staudinger reduction) at slightly acidic to neutral pH (pH 6.5–7.0).

Q2: My SDS-PAGE shows a massive band at a lower molecular weight and very little full-length protein. How do I fix this?

The Causality: N-(Azido-PEG4)-L-Lysine is typically incorporated using amber suppression (UAG stop codon). The engineered orthogonal aminoacyl-tRNA synthetase (aaRS) must outcompete the host cell's Release Factor 1 (RF1), which terminates translation at the UAG codon. If suppression efficiency is low, the ribosome stalls and releases a truncated protein.

The Solution:

  • C-Terminal Tagging: Always place your affinity tag (e.g., 6xHis-tag) at the C-terminus of the protein, downstream of the amber mutation. This creates a self-validating purification system: truncated proteins lacking the ncAA will also lack the His-tag and will be washed away during Immobilized Metal Affinity Chromatography (IMAC).

  • Supplementation: Ensure the culture media is supplemented with at least 1–2 mM of N-(Azido-PEG4)-L-Lysine and that it is freshly dissolved, as the PEG linker can degrade upon repeated freeze-thaw cycles.

Q3: Why is my azide-modified protein aggregating during Amicon centrifugal concentration?

The Causality: While the PEG4 spacer is hydrophilic and generally improves solubility[1], the terminal azide is slightly hydrophobic. When concentrated to high levels (>5 mg/mL), intermolecular interactions between exposed hydrophobic patches or unreduced cysteines (since you omitted DTT) can drive aggregation. The Solution: Perform concentration steps at 4°C. Add 5–10% glycerol and 150–300 mM NaCl to your final storage buffer to shield hydrophobic interactions.

Quantitative Data: Reducing Agent Compatibility

To ensure the integrity of the azide group, consult the following table before formulating your purification buffers.

Reducing AgentMechanism of ActionCompatibility with Azide (-N3)Recommended ConcentrationNotes
DTT Thiol-disulfide exchangeIncompatible (Reduces to amine)0 mMStrictly avoid. Rapidly destroys azide reactivity[4].
BME Thiol-disulfide exchangeIncompatible (Reduces to amine)0 mMStrictly avoid. Similar mechanism to DTT.
TCEP Phosphine-mediated cleavageCompatible (pH dependent)1–5 mMSafe at pH 6.5–7.0. May cause Staudinger reduction at pH > 8.0.
DTBA Thiol-disulfide exchangeIncompatible 0 mMPotent dithiol; reduces disulfides faster than DTT[3]. Avoid.

Experimental Workflows & Visualizations

Pathway of Site-Specific Incorporation

To understand where truncation occurs, it is critical to visualize the amber suppression pathway.

G A Expression Host (e.g., E. coli) D Amber Stop Codon (UAG) Suppression A->D B Engineered tRNA/aaRS Pair B->D Charges tRNA C N-(Azido-PEG4)-L-Lysine (Media Supplement) C->B E Full-Length Protein (Azide-Modified) D->E Translation

Mechanism of site-specific N-(Azido-PEG4)-L-Lysine incorporation via amber suppression.

Self-Validating Purification Protocol

This step-by-step methodology ensures the isolation of full-length, click-reactive proteins[1].

Step 1: Cell Lysis

  • Resuspend the cell pellet in Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF.

  • Critical: Do not add DTT or BME[4]. If the protein is cysteine-rich and prone to aggregation, add 2 mM TCEP.

  • Lyse via sonication (on ice) and centrifuge at 18,000 x g for 30 minutes at 4°C.

Step 2: IMAC Purification

  • Load the clarified lysate onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

  • Wash with 20 column volumes (CV) of Wash Buffer: 50 mM Tris-HCl (pH 7.4), 300 mM NaCl, 30 mM Imidazole. (This removes host proteins and truncated products lacking the C-terminal His-tag).

  • Elute with 5 CV of Elution Buffer: 50 mM Tris-HCl (pH 7.4), 300 mM NaCl, 250 mM Imidazole.

Step 3: Size Exclusion Chromatography (SEC) / Desalting

  • Immediately inject the eluate onto a Superdex 75 or 200 column (depending on MW) equilibrated in 1x PBS (pH 7.4) supplemented with 10% glycerol[1],[5].

  • Causality: Removing imidazole rapidly prevents protein precipitation and prepares the buffer for downstream click chemistry.

Step 4: Quality Control (Click-Validation)

  • Before storing, incubate a 10 µL aliquot of the purified protein with a 5-fold molar excess of DBCO-Fluor 488 for 1 hour at room temperature.

  • Run on an SDS-PAGE gel and image for in-gel fluorescence. A fluorescent band at the correct molecular weight validates that the azide group survived purification.

Workflow Lysis Cell Lysis (DTT-Free Buffer) IMAC IMAC Purification (C-terminal His-tag) Lysis->IMAC SEC SEC / Desalting (Remove Imidazole) IMAC->SEC Click SPAAC / CuAAC (Downstream Conjugation) SEC->Click

Optimized purification and downstream SPAAC conjugation workflow for azide-modified proteins.

Sources

Reference Data & Comparative Studies

Validation

Strategic Comparison of PEG4 vs. PEG8 Linkers in Azido-Lysine Bioconjugation

Introduction to Azido-PEG-Lysine Architectures Azido-polyethylene glycol (PEG)-lysine derivatives are cornerstone heterobifunctional linkers in modern bioconjugation and drug development. Structurally, the lysine moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Azido-PEG-Lysine Architectures

Azido-polyethylene glycol (PEG)-lysine derivatives are cornerstone heterobifunctional linkers in modern bioconjugation and drug development. Structurally, the lysine moiety provides a versatile primary amine and carboxylic acid for standard peptide coupling, while the terminal azide enables highly specific, bioorthogonal click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][2].

While the reactive termini dictate the chemistry of conjugation, the length of the PEG spacer—specifically 4-unit (PEG4) versus 8-unit (PEG8) chains—dictates the physics of the resulting conjugate. This seemingly minor variation in ethylene glycol units fundamentally alters a conjugate's pharmacokinetic (PK) profile, aqueous solubility, and target engagement dynamics[3][].

Mechanistic Causality: The Physics of Chain Length

Choosing between a PEG4 and a PEG8 spacer is a strategic decision governed by thermodynamics and steric dynamics, rather than a simple structural preference.

  • Hydration Shells and Hydrophobic Masking: High-potency payloads used in bioconjugation (e.g., MMAE, exatecan) are notoriously lipophilic (LogP > 5). When conjugated via a short PEG4 linker, the payload often remains exposed to the aqueous environment. This exposure drives protein aggregation and triggers rapid, non-specific clearance by Kupffer cells in the liver[3][5]. PEG8, being twice as long, forms a robust, highly hydrous shell that folds over the payload. This effectively masks the payload's hydrophobicity, allowing the PEG8 chain to act as an intrinsic cosolvent[][5].

  • Entropic Springs vs. Rigid Rulers: In Proteolysis Targeting Chimeras (PROTACs), the linker must span the physical gap between an E3 ligase and the target protein. PEG4 acts as a near-rigid "molecular ruler," enforcing a well-defined distance that is ideal for buried pockets but prone to steric strain[]. Conversely, PEG8 functions as an "entropic spring" or shock absorber. The additional gauche conformations allow the protein domains to swivel and reorient, significantly increasing the likelihood of productive ubiquitin transfer[].

Application-Specific Divergence

Antibody-Drug Conjugates (ADCs): The Push for High DAR

Historically, ADCs were limited to a Drug-to-Antibody Ratio (DAR) of 2 to 4 because higher payload loading caused severe precipitation. The integration of PEG8 linkers has revolutionized this space. By utilizing Azido-PEG8-Lysine derivatives, developers can achieve homogeneous DAR 8 conjugates that exhibit PK profiles nearly identical to the unmodified parent antibody[3][5]. Furthermore, ex vivo stability studies in mouse plasma have demonstrated that PEG8 spacers are less prone to deconjugation (only 12% payload loss at 24 hours) compared to PEG4 spacers (22% loss), directly translating to enhanced in vivo efficacy and reduced off-target toxicity[5].

PROTACs: Ternary Complex Stability vs. The Hook Effect

In targeted protein degradation, PEG4, PEG6, and PEG8 are considered the empirical "gold standards" against which all new linkers are measured[]. Direct experimental comparisons reveal that PEG4 provides the steepest initial dose-response curve due to a lower entropic cost of binding[]. However, PEG8 significantly prolongs the residence time of the ternary complex by accommodating large domain rearrangements[]. The critical trade-off is that the extended geometric reach of PEG8 increases the concentration at which the binary state overtakes the trimer, leading to a more pronounced "hook effect" at high doses[].

Comparative Performance Data

Physicochemical & Biological PropertyAzido-PEG4-Lysine DerivativesAzido-PEG8-Lysine Derivatives
Spacer Length ~1.4 nm~2.8 nm
Hydrophobicity Masking Moderate (Suitable for LogP < 3)[6]Excellent (Suitable for LogP > 5)[][6]
Optimal ADC DAR Tolerance DAR 2 to DAR 4[5]DAR 8 (Without PK penalty)[3][5]
In Vivo Clearance Rate Faster (Prone to non-specific liver uptake)[5]Slower (Approaches native IgG profile)[3]
PROTAC Ternary Complex Rigid; steep initial dose-response[]Flexible "shock absorber"; high residence time[]
PROTAC Hook Effect Minimal[]Measurable at high concentrations[]
Aqueous Solubility Good[3]Superior (Functions as an intrinsic cosolvent)[][7]

Linker Selection Logic

LinkerLogic Start Payload / Warhead Profiling Cond1 LogP < 3 Low Steric Hindrance Start->Cond1 Cond2 LogP > 5 High Hydrophobicity Start->Cond2 PEG4 Azido-PEG4-Lysine Rigid Spacer Standard DAR (2-4) Cond1->PEG4 PEG8 Azido-PEG8-Lysine Flexible Shock Absorber High DAR (8) Tolerant Cond2->PEG8

Caption: Decision matrix for selecting PEG4 vs PEG8 linkers based on payload hydrophobicity and sterics.

Self-Validating Experimental Protocol: SPAAC Bioconjugation

To ensure trustworthiness and reproducibility, the following protocol details the conjugation of an Azido-PEG(4/8)-Lysine-Payload to a DBCO-modified monoclonal antibody using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is explicitly chosen over Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to prevent copper-induced protein denaturation and preserve biological activity[2].

Step 1: Preparation & Buffer Exchange

  • Action: Equilibrate the DBCO-modified antibody (1-5 mg/mL) in PBS (pH 7.4).

  • Causality: Maintaining a strictly neutral pH prevents the spontaneous hydrolysis of the protein backbone and ensures stable click reaction dynamics.

Step 2: Reagent Addition

  • Action: Add 5 to 10 molar equivalents of the Azido-PEG(4/8)-Lysine derivative to the antibody solution.

  • Causality: A stoichiometric excess is required to drive the pseudo-first-order click reaction to completion, ensuring maximum occupancy of the available DBCO sites.

Step 3: Incubation & In-Process Validation

  • Action: Incubate the mixture at 25°C for 2 to 4 hours under gentle agitation.

  • Validation Checkpoint: Withdraw a 5 µL aliquot and analyze via SDS-PAGE. A visible upward molecular weight shift confirms successful conjugation before proceeding to time-consuming purification steps.

Step 4: Purification

  • Action: Remove unreacted Azido-PEG derivatives using Size Exclusion Chromatography (SEC) or dialysis (MWCO 30 kDa).

  • Causality: Free, unconjugated payload will cause severe false positives in downstream in vitro cytotoxicity assays, artificially inflating the apparent potency of the conjugate.

Step 5: Final Characterization

  • Action: Analyze the purified conjugate via intact LC-MS and SEC-HPLC.

  • Validation Checkpoint: LC-MS must confirm the exact Drug-to-Antibody Ratio (DAR), while SEC-HPLC must show <5% high-molecular-weight aggregates. If aggregation exceeds 5% with a PEG4 linker, the experiment should be repeated using a PEG8 linker to leverage its superior hydrophobicity masking[3][5].

Workflow S1 1. Activation DBCO-Protein in pH 7.4 PBS S2 2. Conjugation Add Azido-PEG (5-10x molar eq) S1->S2 S3 3. Incubation 2-4h at 25°C (SPAAC Reaction) S2->S3 S4 4. Validation LC-MS for DAR SEC for Aggregation S3->S4

Caption: Self-validating SPAAC bioconjugation workflow for Azido-PEG-Lysine derivatives.

References

  • Royal Society of Chemistry (RSC) - Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs URL:[Link]

Sources

Comparative

Comprehensive Guide to HPLC Analysis and Purity Validation of N-(Azido-PEG4)-L-Lysine

Introduction: The Shift to Discrete PEGylated Amino Acids In modern bioconjugation and drug development, site-specific modification has largely replaced random conjugation strategies. The integration of unnatural amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift to Discrete PEGylated Amino Acids

In modern bioconjugation and drug development, site-specific modification has largely replaced random conjugation strategies. The integration of unnatural amino acids (UAAs) equipped with bioorthogonal handles—such as azides—enables highly precise click chemistry reactions[1].

Historically, researchers relied on polydisperse poly(ethylene glycol) (PEG) linkers to enhance the solubility and pharmacokinetics of therapeutics. However, the inherent heterogeneity of polymeric PEGs complicates structural characterization and leads to batch-to-batch variability[2]. Today, discrete (monodisperse) linkers like N-(Azido-PEG4)-L-Lysine are the gold standard. By providing an exact molecular weight and a defined chain length, this reagent ensures absolute molecular precision, which is critical for achieving >89% conjugation efficiencies in copper-catalyzed or strain-promoted azide-alkyne cycloadditions[3].

Product Comparison: Performance and Analytical Resolution

To objectively evaluate N-(Azido-PEG4)-L-Lysine, we must compare it against legacy alternatives. The table below summarizes the quantitative and qualitative performance metrics that dictate reagent selection.

Feature / MetricN-(Azido-PEG4)-L-Lysine (Discrete)Polydisperse Azido-PEG-LysineAliphatic Azido-Lysine
Molecular Weight Exact (e.g., 347.39 Da)Average (e.g., ~400 Da)Exact
Chromatographic Profile Sharp, single HPLC peakBroad, unresolved humpSharp, single peak
Hydrophilicity High (PEG backbone)HighLow (Hydrophobic)
Batch Consistency AbsoluteHighly VariableAbsolute
Conjugation Yield >95% (Sterically accessible)VariableModerate (Aggregation risk)

Causality Insight: The discrete PEG4 spacer provides the perfect balance. It is long enough to overcome the steric hindrance of the folded protein during click conjugation, yet short enough to maintain a sharp, easily quantifiable peak during Reverse Phase HPLC (RP-HPLC) analysis. Aliphatic linkers, while monodisperse, often induce localized hydrophobicity that can trigger protein aggregation in aqueous buffers.

Analytical Challenges & Causality in Method Development

As an application scientist, the most common error I observe in PEG-amino acid validation is an over-reliance on standard Ultraviolet (UV) detection.

The Causality of Detector Selection: The poly(ethylene glycol) backbone lacks a conjugated pi-electron system, rendering it virtually transparent to UV light above 200 nm. While the azide group and the lysine amide bonds exhibit weak absorbance at 210 nm, relying solely on this wavelength is analytically dangerous. Unreacted PEG diols or truncated PEG impurities without the amino acid backbone will not absorb UV light, leading to a false estimation of high purity.

To build a self-validating analytical system , we must employ orthogonal detection. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is mandatory. CAD measures the charge transferred to aerosolized analyte particles, providing a near-universal response proportional to mass, completely independent of the molecule's optical properties.

Experimental Methodologies

The following step-by-step protocols detail the orthogonal approach required to validate the purity of N-(Azido-PEG4)-L-Lysine.

Protocol 1: RP-HPLC-CAD Purity Validation

Objective: Quantify the chromatographic purity and detect non-chromophoric PEG impurities.

  • Sample Preparation: Dissolve the N-(Azido-PEG4)-L-Lysine standard in HPLC-grade water to a final concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm hydrophilic PTFE syringe filter.

  • Column Selection: Use a C18 Reverse Phase column (e.g., 4.6 x 150 mm, 3.5 µm). Causality: The amphiphilic nature of the PEG-lysine molecule retains well on C18, while the terminal polar groups ensure it does not bind irreversibly.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA is a strong ion-pairing agent. It protonates the alpha-amine of the lysine, preventing secondary interactions with residual silanols on the silica column, which would otherwise cause severe peak tailing.

  • Gradient Program:

    • 0–2 min: 2% B

    • 2–15 min: 2% to 50% B (Shallow gradient to separate polar impurities).

    • 15–18 min: 50% to 95% B (Column wash).

    • 18–22 min: 2% B (Equilibration).

  • Detection: Route the column effluent through a UV detector (set to 210 nm) connected in series with a CAD (evaporation temperature 35°C).

Protocol 2: LC-HRMS (Q-TOF) Impurity Profiling

Objective: Identify the exact mass of impurities to determine structural anomalies (e.g., PEG3 truncations)[4].

  • Mobile Phase Adaptation: Replace TFA with 0.1% Formic Acid in both Mobile Phases. Causality: TFA has high surface tension and binds strongly to basic sites, severely suppressing ion formation in the Electrospray Ionization (ESI) source. Formic acid provides the necessary protons for ionization without the suppression effect.

  • MS Parameters: Utilize a Q-TOF Mass Spectrometer operating in ESI Positive (+) mode. Set the capillary voltage to 3500 V and the mass range to 100 - 1000 m/z[4].

  • Data Acquisition: Extract the exact mass of the target [M+H]+ ion.

Workflow Visualization

HPLC_Workflow A Sample Prep: N-(Azido-PEG4)-L-Lysine B Chromatographic Separation (RP-HPLC C18) A->B C Orthogonal Detection Split B->C D UV-Vis (210 nm) Detects: Amide/Azide C->D E CAD / ELSD Detects: All Non-Volatiles C->E F High-Res MS (Q-TOF) Detects: Exact Mass (m/z) C->F G Data Synthesis & Purity Validation (>95%) D->G E->G F->G

Figure 1: Multimodal HPLC-MS validation workflow for discrete PEGylated amino acids.

Data Interpretation & Self-Validating Systems

A robust analytical framework validates itself through cross-referencing. When analyzing the data from the workflow above, apply the following logic:

  • Scenario A (UV negative, CAD positive): If an impurity peak appears in the CAD trace but is absent in the UV trace, it confirms the presence of a non-chromophoric impurity, likely an unreacted PEG diol starting material.

  • Scenario B (MS Mass Shift): In Q-TOF analysis, the hallmark of a PEG-related impurity is a mass shift of exactly 44.026 Da (the exact mass of one ethylene oxide unit)[4]. If a 5% impurity peak in the CAD trace yields an MS spectrum of[M+H - 44]+, the synthesis yielded a PEG3 truncation.

By demanding >95% purity across all three orthogonal detectors (UV, CAD, and MS), researchers can guarantee the integrity of their N-(Azido-PEG4)-L-Lysine, ensuring flawless downstream bioconjugation.

Sources

Validation

Mass Spectrometry Characterization of N-(Azido-PEG4)-L-Lysine Conjugates: A Comparative Guide

As biotherapeutics evolve, the demand for highly homogeneous, site-specific protein modifications has rendered traditional random conjugation techniques obsolete. N-(Azido-PEG4)-L-Lysine has emerged as a premier unnatura...

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Author: BenchChem Technical Support Team. Date: April 2026

As biotherapeutics evolve, the demand for highly homogeneous, site-specific protein modifications has rendered traditional random conjugation techniques obsolete. N-(Azido-PEG4)-L-Lysine has emerged as a premier unnatural amino acid (UAA) and bioconjugation handle, enabling precise bioorthogonal click chemistry (such as SPAAC or CuAAC)[1].

For researchers and drug development professionals, proving the structural fidelity of these conjugates relies entirely on high-resolution mass spectrometry (MS). This guide objectively compares the MS characterization profile of N-(Azido-PEG4)-L-Lysine against alternative conjugation strategies and provides field-proven, self-validating analytical workflows.

The Mechanistic Advantage of the PEG4 Linker

The selection of a PEG4 linker (approximately 1.6 nm in length) is not arbitrary; it is a meticulously calculated balance between physical spacing and analytical predictability.

When conducting intact mass analysis or peptide mapping, the oligo-ether backbone of the PEG4 spacer provides distinct mechanistic advantages:

  • Enhanced Ionization: The ether oxygens solvate quickly, lowering the enthalpic cost of desolvation. This polarity spike enhances electrospray ionization (ESI) efficiency compared to highly hydrophobic linkers[].

  • Predictable Fragmentation: In tandem mass spectrometry (MS/MS), the PEG4 linker yields predictable +44 Da spacings (corresponding to repeating ethylene glycol units). This allows open-access LC-MS platforms to auto-interpret peaks, preventing data processing bottlenecks[].

  • Steric Relief: Unlike zero-length crosslinkers, the PEG4 spacer provides enough distance to prevent the conjugated payload from sterically hindering the protein's native folding or receptor binding[3].

Comparative MS Performance: Azido-PEG4 vs. Alternatives

To understand the analytical superiority of N-(Azido-PEG4)-L-Lysine, we must compare it against two common alternatives: Azidohomoalanine (AHA) (a non-PEGylated, site-specific methionine surrogate) and Random NHS-Ester Conjugation (classic amine-reactive chemistry targeting surface lysines).

Quantitative Comparison of MS Characterization Metrics
Analytical MetricN-(Azido-PEG4)-L-LysineAzidohomoalanine (AHA)Random NHS-Ester Conjugation
Conjugation Site Site-specific (UAA / Enzymatic)Site-specific (Met substitution)Random (Surface Lysines)
DAR Homogeneity High (Singular defined species)High (Singular defined species)Low (Statistical distribution)
MS Spectral Complexity Low (Straightforward deconvolution)LowVery High (Overlapping envelopes)
ESI Ionization Efficiency Excellent (PEG enhances polarity)Moderate (Highly hydrophobic)Variable (Depends on site)
MS/MS Diagnostic Ions Yes (+44 Da PEG repeats)NoNo
Steric Hindrance Low (~1.6 nm spacer)High (No spacer)Moderate

Data synthesized from comparative bioconjugation studies[1],[].

Self-Validating MS Characterization Workflows

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems —where the physical chemistry of the sample preparation directly dictates the clarity of the MS data.

MS characterization workflow for N-(Azido-PEG4)-L-Lysine protein conjugates.

Protocol 1: Intact Mass Analysis for DAR Determination

This workflow determines the macroscopic Drug-to-Antibody Ratio (DAR) by measuring the mass difference between the unmodified and modified protein[1].

  • Sample Preparation & Deglycosylation: Incubate 100 µg of the conjugate with 0.5 µL of PNGase F in 10× Glycol buffer at 37 °C for 24 hours[4].

    • Causality: Antibodies possess native N-linked glycans that exhibit inherent microheterogeneity (e.g., G0F, G1F, G2F). If left intact, these glycoforms create overlapping mass envelopes that obscure the ~263.7 Da mass shift of the Azido-PEG4 modification[1]. PNGase F treatment collapses the spectrum into a single baseline mass, isolating the conjugation variable.

  • Desalting: Pass the sample through a 10 kDa MWCO spin filter or a C4 ZipTip[5].

    • Causality: Electrospray ionization (ESI) is highly susceptible to ion suppression from non-volatile salts (e.g., PBS buffers used in click chemistry). Desalting prevents sodium/potassium adducts from artificially broadening the isotopic envelope.

  • LC-MS Acquisition: Inject onto a reversed-phase C4 column coupled to an Orbitrap or TOF mass spectrometer[4]. Run a gradient of 5–80% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.

  • Data Deconvolution: Utilize deconvolution algorithms (e.g., MaxEnt1 or ReSpect) to convert the m/z isotopic envelope into a zero-charge intact mass.

Protocol 2: Peptide Mapping (LC-MS/MS) for Site Verification

This bottom-up approach confirms the exact amino acid residue where the conjugation occurred.

  • Denaturation & Reduction: Denature the protein in 6M Guanidine-HCl, and reduce disulfide bonds with 10 mM DTT at 56 °C for 30 minutes.

  • Alkylation: Alkylate free thiols with 20 mM Iodoacetamide in the dark for 30 minutes.

    • Causality: Alkylation prevents disulfide bond scrambling during digestion, which would otherwise convolute sequence coverage and create false crosslinks.

  • Proteolytic Digestion: Dilute the guanidine concentration to <1M and add Trypsin at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37 °C.

  • LC-MS/MS Acquisition (The Self-Validating Step): Inject onto a C18 column coupled to a Q-TOF or Orbitrap. Utilize Higher-energy C-trap Dissociation (HCD)[].

    • Causality & Validation: In peptide mapping, identifying a modified peptide can be prone to false positives due to isobaric interferences. However, the PEG4 linker acts as an intrinsic structural barcode. Under HCD, the oligo-ether backbone fragments to produce a diagnostic ladder of peaks separated by exactly 44.026 Da . If this ladder is absent from the MS/MS spectrum, the modification is a false positive. This guarantees trustworthy, site-specific sequence coverage[].

Conclusion

Transitioning from random conjugation to site-specific N-(Azido-PEG4)-L-Lysine incorporation fundamentally upgrades the analytical clarity of biotherapeutics. By leveraging the polarity and predictable fragmentation of the PEG4 spacer, mass spectrometry workflows transform from complex, statistical estimations into precise, self-validating analytical proofs.

References
  • ACS Publications . "Optimizing Conjugation Chemistry, Antibody Conjugation Site, and Surface Density in Antibody–Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery." Bioconjugate Chemistry. URL:[Link]

  • ACS Publications . "Enhancing the Pharmacokinetic Profile of Interleukin 2 through Site-Specific Conjugation to a Selective Small-Molecule Transthyretin Ligand." Journal of Medicinal Chemistry. URL:[Link]

  • National Institutes of Health (NIH) . "The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension." PMC. URL:[Link]

Sources

Comparative

Validating site-specific incorporation of N-(Azido-PEG4)-L-Lysine in vivo

Title: Validating Site-Specific Incorporation of N-(Azido-PEG4)-L-Lysine In Vivo: A Comparative Guide Introduction Genetic code expansion (GCE) has revolutionized chemical biology by enabling the site-specific incorporat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Site-Specific Incorporation of N-(Azido-PEG4)-L-Lysine In Vivo: A Comparative Guide

Introduction Genetic code expansion (GCE) has revolutionized chemical biology by enabling the site-specific incorporation of non-canonical amino acids (ncAAs) into living cells. Among the toolkit of bioorthogonal handles, azide-functionalized amino acids are highly prized for their ability to undergo click chemistry. However, the structural microenvironment of the target protein often dictates the success of these subsequent conjugations.

N-(Azido-PEG4)-L-Lysine (AzK-PEG4) features a hydrophilic polyethylene glycol (PEG) spacer that projects the reactive azido group away from the protein's globular surface. As an Application Scientist, I frequently observe that while shorter aliphatic or aromatic azides are easier to incorporate, their click-labeling efficiencies plummet when buried in hydrophobic pockets. AzK-PEG4 solves this by acting as a flexible, solvent-exposed tether. This guide objectively compares AzK-PEG4 against other leading ncAAs and provides a self-validating protocol for its in vivo incorporation and validation.

Objective Comparison of Azide-Bearing ncAAs

When designing an in vivo labeling experiment, the choice of ncAA is a balance between translational efficiency (how well the orthogonal synthetase recognizes it) and labeling kinetics (how accessible the functional group is post-translation).

The Pyrrolysyl-tRNA synthetase (PylRS)/tRNA(CUA) pair from Methanosarcina barkeri or Methanosarcina mazei is the gold standard for incorporating lysine derivatives [1]. While standard aliphatic azides like N-epsilon-azido-L-lysine (AzK) are efficiently incorporated, their short side chains can lead to steric clashes during bulky fluorophore attachment. Alternatively, cyclic pyrrolysine analogues like ACPK offer rigid handles [2], and p-Azido-L-Phenylalanine (pAzF) provides an aromatic alternative often used for PET imaging [3], but both suffer from hydrophobicity-induced aggregation in certain protein contexts.

Table 1: Quantitative and Qualitative Comparison of Azide-Functionalized ncAAs

Non-Canonical Amino Acid (ncAA)Linker ArchitectureSPAAC Click KineticsAqueous SolubilitySynthetase/tRNA PairPrimary Limitation
N-(Azido-PEG4)-L-Lysine Long, flexible (PEG4)ExcellentHighPylRS / tRNA(CUA)Lower absolute protein yield
p-Azido-L-Phenylalanine (pAzF) Rigid (Aromatic)Moderate (Steric hindrance)LowMjTyrRS / tRNA(CUA)Prone to UV degradation
N-epsilon-Azido-L-Lysine Short (Aliphatic)GoodModeratePylRS / tRNA(CUA)Limited reach in deep pockets
Cyclic Pyrrolysine (ACPK) Rigid (Cyclopentyl)GoodLowMutant PylRS / tRNARequires evolved synthetase

Mechanistic Workflow

To understand the causality of the validation steps, one must map the flow of genetic information to chemical modification. The PylRS enzyme must first selectively aminoacylate the orthogonal tRNA with AzK-PEG4. The ribosome then decodes the UAG (amber) stop codon, inserting the ncAA. Finally, a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) validates the incorporation.

Mechanism PylRS Orthogonal PylRS Complex Aminoacyl-tRNA Complex PylRS->Complex Catalyzes AzK AzK-PEG4 (ncAA) AzK->Complex tRNA Orthogonal tRNA(CUA) tRNA->Complex Ribosome Ribosomal Translation (at UAG Codon) Complex->Ribosome Binds Protein AzK-PEG4 Functionalized Protein Ribosome->Protein Elongation Click SPAAC Reaction (DBCO-Fluorophore) Protein->Click Bioorthogonal Tagging Validated Validated Labeled Protein Click->Validated

Mechanistic workflow of AzK-PEG4 incorporation and subsequent SPAAC validation.

Self-Validating Experimental Protocol

A robust protocol cannot simply assume that a fluorescent band on a gel equates to successful site-specific incorporation. Endogenous tRNAs can misread the UAG codon (near-cognate suppression), or the ncAA might degrade in vivo. The following step-by-step methodology is designed as a self-validating system.

Step 1: Co-Transformation and Controlled Expression Causality: The system requires two plasmids: one harboring the PylRS/tRNA machinery and another containing the Protein of Interest (POI) with an engineered UAG mutation.

  • Co-transform E. coli BL21(DE3) with the PylRS/tRNA plasmid and the POI-TAG plasmid.

  • Grow cells in LB media at 37°C until OD600 reaches 0.6.

  • Critical Validation Split: Divide the culture into two flasks. To Flask A, add AzK-PEG4 to a final concentration of 1 mM. To Flask B (the negative control), add an equivalent volume of solvent (e.g., water or dilute NaOH depending on ncAA stock).

  • Induce both cultures with 1 mM IPTG and express at 25°C for 12 hours.

Why this validates: The negative control (Flask B) is non-negotiable. If full-length protein appears in Flask B, it indicates background read-through by endogenous E. coli tRNAs, meaning the incorporation in Flask A is not 100% site-specific.

Step 2: Bioorthogonal Labeling via SPAAC Causality: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient but generates reactive oxygen species (ROS) that can oxidize methionine residues or cleave the protein backbone. SPAAC utilizes ring strain (e.g., DBCO) to drive the reaction without copper, preserving protein integrity.

  • Purify the POI from both Flask A and Flask B using Ni-NTA affinity chromatography (assuming a C-terminal His-tag).

  • Buffer exchange the purified proteins into PBS (pH 7.4) to remove primary amines or thiols that might interfere with downstream assays.

  • Add DBCO-Fluorophore (e.g., DBCO-Cy5) at a 5-fold molar excess to the protein.

  • Incubate at room temperature for 2 hours in the dark.

Why this validates: The PEG4 linker ensures the azide is sterically accessible. If the protein from Flask A fluoresces upon SDS-PAGE analysis and Flask B does not, it confirms the azide is present and reactive.

Step 3: Intact Mass Spectrometry (LC-MS/MS) Causality: Fluorescence only proves the presence of an azide; it does not prove fidelity. The PylRS enzyme might misincorporate standard canonical amino acids at a low frequency, or the PEG4 chain could be truncated by cellular esterases.

  • Desalt the unlabeled POI (from Step 1, Flask A) using a C4 ZipTip.

  • Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.

  • Deconvolute the raw m/z spectra to obtain the intact molecular weight.

Why this validates: The observed mass must match the theoretical mass of the POI + AzK-PEG4 minus one water molecule (from peptide bond formation). A mass shift exactly corresponding to the AzK-PEG4 residue (compared to a wild-type control) is the ultimate, irrefutable proof of site-specific incorporation.

Conclusion

While N-(Azido-PEG4)-L-Lysine may present slightly lower expression yields compared to its shorter aliphatic counterparts, its superior solubility and exceptional SPAAC kinetics make it the premier choice for labeling proteins in sterically demanding environments. By adhering to a self-validating protocol—anchored by strict negative controls and intact mass spectrometry—researchers can guarantee the scientific integrity of their engineered protein conjugates.

References

  • Nguyen DP, Lusic H, Neumann H, Kapadnis PB, Deiters A, Chin JW. Genetic encoding and labeling of aliphatic azides and alkynes in recombinant proteins via a pyrrolysyl-tRNA Synthetase/tRNA(CUA) pair and click chemistry. Journal of the American Chemical Society. 2009. URL:[Link]

  • Hao Z, Song Y, Lin S, Yang M, Liang Y, Wang J, Chen PR. A readily synthesized cyclic pyrrolysine analogue for site-specific protein “click” labeling. Chemical Communications. 2011. URL:[Link]

  • Lightle HE, Kafley P, Lewis TR, Wang RE. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. Methods. 2023. URL:[Link]

Safety & Regulatory Compliance

Safety

N-(Azido-PEG4)-L-Lyisine proper disposal procedures

As a Senior Application Scientist, I understand that working with advanced PROTAC linkers and click-chemistry reagents like N-(Azido-PEG4)-L-Lysine requires not only synthetic expertise but also a rigorous, uncompromisin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that working with advanced PROTAC linkers and click-chemistry reagents like N-(Azido-PEG4)-L-Lysine requires not only synthetic expertise but also a rigorous, uncompromising approach to Environmental Health and Safety (EHS).

While PEGylated azides are significantly more stable than their low-molecular-weight counterparts, the presence of the energy-rich azide moiety ( −N3​ ) demands specific logistical and disposal frameworks to prevent catastrophic laboratory incidents.

Below is the comprehensive, field-proven guide for the safe handling, quenching, and disposal of N-(Azido-PEG4)-L-Lysine.

Chemical Profiling & Hazard Causality

To design a self-validating safety protocol, we must first understand the mechanistic risks associated with the azide functional group.

The Stability Metric (C/N Ratio): The stability of an organic azide is largely dictated by its Carbon-to-Nitrogen (C/N) ratio. The "Rule of Six" and standard EHS guidelines dictate that an organic azide is generally stable to handle at room temperature if the ratio of (NCarbon​+NOxygen​)/NNitrogen​≥3 [1]. N-(Azido-PEG4)-L-Lysine possesses a large PEG and amino acid backbone, placing its ratio well above this threshold. Therefore, the pure compound is not highly shock-sensitive or explosive under standard ambient conditions.

The Latent Risks: The danger arises not from the pure compound, but from cross-contamination during disposal . The azide group can undergo dangerous side reactions if exposed to specific incompatible waste streams.

Table 1: Critical Incompatibilities & Mechanistic Consequences
Incompatible Material ClassSpecific ExamplesMechanistic Consequence (The "Why")EHS Directive
Heavy Metals & Salts Copper, Lead, Zinc, Silver, BrassAzide ions react with heavy metals to form highly shock-sensitive and friction-sensitive metal azides [2].NEVER dispose of azide solutions down the drain (reacts with copper/lead plumbing). Do not use metal spatulas[3].
Brønsted Acids HCl , H2​SO4​ , TFA Protonation of the azide group yields hydrazoic acid ( HN3​ ) , a highly toxic, volatile, and explosive gas[4].Maintain waste streams at pH>9 . Strictly segregate from acidic waste.
Halogenated Solvents Dichloromethane (DCM), ChloroformCan react to form diazidomethane or triazidomethane , which are extremely unstable and explosive[3].Segregate azide waste from standard halogenated organic waste streams.

Operational Disposal Workflow

The following logic tree outlines the mandatory decision-making process for disposing of N-(Azido-PEG4)-L-Lysine waste.

DisposalWorkflow Start Waste Generation: N-(Azido-PEG4)-L-Lysine Decision Is Waste Mixed with Incompatibles? Start->Decision Quench Optional: Quench Azide (Staudinger Reduction) Decision->Quench No (Pure or Compatible) Error STOP: Segregate Immediately. Do not mix with Acids/Metals Decision->Error Yes (Acids, DCM, Metals) Container Transfer to HDPE Container (NO METAL COMPONENTS) Quench->Container Label Label: 'Hazardous Waste - Organic Azide' Container->Label EHS EHS Pickup & Final Incineration Label->EHS

Safe segregation, containment, and disposal workflow for N-(Azido-PEG4)-L-Lysine waste.

Step-by-Step Disposal Methodologies

Protocol A: Direct Segregation and Collection (Standard)

If you are disposing of unreacted N-(Azido-PEG4)-L-Lysine or reaction byproducts without quenching, follow this strict containment protocol:

  • Container Selection: Obtain a dedicated, chemically compatible container made of High-Density Polyethylene (HDPE) or Polypropylene (PP). Crucial: Ensure the container has no metal parts, metal caps, or foil liners[4].

  • Waste Segregation: Designate this container exclusively for organic azide waste. Do not co-mingle with general organic waste, halogenated waste, or aqueous acidic waste.

  • Transfer: Using a plastic or ceramic spatula (never metal) or a plastic pipette, transfer the waste into the container[1].

  • pH Control (If Aqueous): If the waste contains aqueous components, verify with pH paper that the solution is basic ( pH>9 ) to prevent the formation of hydrazoic acid[4]. If necessary, carefully adjust with dilute NaOH .

  • Labeling: Affix a hazardous waste label immediately. Explicitly write: "Extremely Hazardous Waste: Contains Organic Azides (N-(Azido-PEG4)-L-Lysine). NO ACIDS. NO METALS."[3]

  • Storage & Pickup: Store the container in a secondary containment bin in a cool, dark, well-ventilated fume hood until collected by your institution's EHS department for professional incineration.

Protocol B: Chemical Quenching via Staudinger Reduction (Best Practice)

For maximum safety, especially when dealing with larger scales of azide-containing waste, it is highly recommended to chemically convert the energetic azide into a stable amine prior to disposal[3]. The Staudinger reduction is the most reliable method.

Mechanism: Triphenylphosphine ( PPh3​ ) attacks the terminal nitrogen of the azide, forming a phosphazide intermediate. This loses nitrogen gas ( N2​ ) to form an iminophosphorane, which is subsequently hydrolyzed by water to yield a stable primary amine and triphenylphosphine oxide.

Step-by-Step Quenching Procedure:

  • Preparation: Perform this procedure in a fully functioning fume hood behind a blast shield. Ensure the waste solution is at room temperature.

  • Dilution: Dilute the N-(Azido-PEG4)-L-Lysine waste in a compatible solvent (e.g., THF or Methanol) to a concentration of <0.5 M .

  • Reagent Addition: Slowly add an excess (1.2 to 1.5 equivalents relative to the estimated azide content) of Triphenylphosphine ( PPh3​ ) to the stirring solution.

  • Observation: You will observe the evolution of nitrogen gas (bubbling). Causality: This visual cue confirms the destruction of the energetic azide moiety.

  • Hydrolysis: Once gas evolution ceases, add water (approx. 10% of the reaction volume) and stir for an additional 2-4 hours to ensure complete hydrolysis of the iminophosphorane intermediate.

  • Final Disposal: The resulting solution now contains a stable PEGylated amine and triphenylphosphine oxide. It can now be safely disposed of in the standard organic waste stream (provided no other incompatible chemicals are present).

Emergency Spill Response Protocol

In the event of an accidental spill of N-(Azido-PEG4)-L-Lysine:

  • Evacuate and Assess: Ensure the fume hood sash is lowered. If spilled outside a hood, evacuate the immediate area and allow aerosols to settle.

  • PPE Verification: Don fresh nitrile gloves (Silver Shield gloves under nitrile are recommended for large spills), a flame-resistant lab coat, and chemical splash goggles[4].

  • Containment: Do not use metal dustpans or scrapers. Use inert, non-metallic absorbent pads or vermiculite to absorb the spill[5].

  • Decontamination: Wipe the area thoroughly with soap and water. Do not use bleach or acidic cleaning agents.

  • Disposal of Cleanup Materials: Place all contaminated wipes, gloves, and absorbents into a dedicated plastic hazardous waste bag, label it as azide-contaminated solid waste, and request an immediate EHS pickup[4].

References

  • Information on Azide Compounds - Stanford Environmental Health & Safety. Stanford University. Available at:[Link]

  • Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety. Available at:[Link]

  • Sodium Azide and Organic Azides Safety Guidelines. University of California, Santa Barbara (UCSB) EH&S. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling N-(Azido-PEG4)-L-Lysine: Essential Safety and Operational Protocols

Welcome to your essential guide for the safe handling of N-(Azido-PEG4)-L-Lysine. As a key reagent in the development of advanced bioconjugates and Proteolysis Targeting Chimeras (PROTACs), its utility is matched by the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the safe handling of N-(Azido-PEG4)-L-Lysine. As a key reagent in the development of advanced bioconjugates and Proteolysis Targeting Chimeras (PROTACs), its utility is matched by the critical need for rigorous safety protocols.[1][2][3] This guide moves beyond a simple checklist, providing you with the causal logic behind each safety recommendation, empowering you to work with confidence and security. Our objective is to build a deep foundation of trust by equipping you with field-proven insights for managing the unique chemical properties of this molecule.

Hazard Assessment: Deconstructing the Molecule

The safety profile of N-(Azido-PEG4)-L-Lysine is dominated by one functional group: the azide (-N₃). While the Polyethylene Glycol (PEG) linker and L-Lysine backbone are generally considered low-toxicity, the azide moiety demands our full attention.[4]

Primary Hazard: The Azido Moiety

Organic azides are high-energy molecules that present both physical and health hazards.[5][6]

  • Potential for Explosive Decomposition: Both organic and inorganic azides can be sensitive to heat and shock, with the potential to decompose explosively with minimal energy input.[7] Factors like friction (e.g., from ground-glass joints), heat (e.g., from concentrating on a rotovap), and mechanical shock must be meticulously controlled.[5][7]

  • High Acute Toxicity: The azide anion has a toxicity profile comparable to that of cyanide.[5] Exposure through ingestion, inhalation, or skin absorption can be extremely hazardous, potentially leading to symptoms such as dizziness, weakness, headache, nausea, respiratory failure, and convulsions.[5][8]

  • Reactive Incompatibilities:

    • Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[6][9]

    • Metals: Contact with heavy metals (e.g., lead, copper, silver, mercury) or even common lab equipment like metal spatulas can form highly shock-sensitive and explosive heavy metal azides.[10] This is particularly critical for waste disposal, as pouring azide solutions down drains can lead to the formation of explosive salts in metal plumbing.[11]

    • Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane or chloroform, as this can generate extremely explosive di- and tri-azidomethane compounds.[6][7]

Stability Assessment: The "Carbon to Nitrogen" Ratio

A key predictor of an organic azide's stability is its Carbon-to-Nitrogen (C/N) ratio. The formula for N-(Azido-PEG4)-L-Lysine is C₁₇H₃₃N₅O₇.[12]

  • Calculation:

    • Number of Carbon atoms (C) = 17

    • Number of Nitrogen atoms (N) = 5

    • C/N Ratio = 17 / 5 = 3.4

A C/N ratio greater than 3 suggests that the molecule is stable enough for isolation and storage under appropriate conditions.[7][13] While this is reassuring, it does not negate the fundamental hazards of the azide group. All handling procedures must reflect the potential risks.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling N-(Azido-PEG4)-L-Lysine.

Operation Eye/Face Protection Hand Protection Body & Respiratory Protection Rationale
Weighing & Aliquoting (Solid) Safety goggles with side shields AND a face shield.Double-gloving with nitrile gloves (>0.11 mm thickness).[4]Fully buttoned lab coat. All operations must be in a chemical fume hood.[11]Protects against inhalation of fine powders and splashes to the face. Double gloves prevent contamination transfer.[14]
Dissolving in Solvent Safety goggles with side shields. Face shield recommended.Double-gloving with nitrile gloves.Fully buttoned lab coat. All operations must be in a chemical fume hood.[15]Protects against accidental splashes of the chemical solution.
Performing Reactions & Transfers Safety goggles with side shields.Double-gloving with nitrile gloves. Change outer glove immediately upon contamination.Lab coat. A chemical-resistant apron is recommended for larger volumes.[15]Ensures containment and prevents skin exposure during active manipulation of the reagent.
Waste Handling & Disposal Safety goggles with side shields.Double-gloving with nitrile gloves.Lab coat.Prevents exposure during the consolidation and labeling of hazardous waste streams.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is non-negotiable. The causality behind each step is grounded in preventing the conditions that could lead to an adverse event.

Step 1: Preparation and Environment Setup
  • Designate a Work Area: All work with N-(Azido-PEG4)-L-Lysine, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[10]

  • Clear the Hood: Remove all unnecessary equipment and chemicals, especially acids, metal-containing items, and halogenated solvents.[7][8]

  • Post Signage: Clearly label the fume hood with a sign indicating that an azide experiment is in progress.[8]

  • Assemble Materials:

    • Use only plastic, glass, or ceramic spatulas for weighing and transfer. Metal spatulas are strictly forbidden. [7][13]

    • If heating is required, use a blast shield in front of the apparatus as a precaution.[7]

    • Line the work surface with absorbent paper to contain any minor drips or spills.[13]

Step 2: Weighing and Dissolution
  • Weighing: Carefully weigh the solid compound on weigh paper, minimizing any actions that could create airborne dust. Be mindful of static electricity, which can cause the powder to disperse.[11]

  • Transfer: Gently transfer the weighed solid into your reaction vessel.

  • Dissolution: Slowly add your desired solvent (e.g., DMSO, DMF[16]) to the solid. Avoid using halogenated solvents like DCM for reactions.[6][7] Swirl gently to dissolve.

Step 3: Reaction and Work-Up
  • Avoid Friction: If using glassware with ground-glass joints, ensure they are well-lubricated or consider using alternative connection types, as friction can be a source of ignition.[5][7]

  • Do Not Concentrate to Dryness: When removing solvent, for example with a rotary evaporator, do not concentrate the azide-containing mixture to a solid film.[7][8] This can increase the risk of explosive decomposition.

  • Quenching (Optional but Recommended): If your workflow allows, converting the azide to a more stable functional group (like an amine via a Staudinger reaction) early in the work-up process can significantly reduce downstream hazards.[6]

Logistical Plan: Storage and Disposal

Proper storage and disposal are critical for long-term laboratory safety.

Storage Protocol
  • Temperature: Store the compound at -20°C as recommended by suppliers.[12][16]

  • Container: Keep the container tightly sealed and stored in a dark, cool, and dry location.[9]

  • Segregation: Store N-(Azido-PEG4)-L-Lysine away from all incompatible chemicals, particularly acids, heavy metals, and their salts.[7][11] The container should be clearly labeled as "ACUTELY TOXIC".

Waste Disposal Plan
  • Dedicated Waste Stream: All azide-containing waste must be collected in a dedicated, clearly labeled, non-metallic hazardous waste container.[6] This includes solutions, contaminated solids (e.g., pipette tips, gloves, weigh paper), and empty reagent bottles.[11]

  • NEVER Use Drains: Under no circumstances should any azide waste, regardless of concentration, be poured down the sink. This can lead to the formation of explosive metal azides in the plumbing system.[10][11]

  • Avoid Mixing Wastes: Do not mix azide waste with acidic waste streams. This can generate highly toxic and explosive hydrazoic acid gas within the waste container.[6][11]

  • Consult EHS: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office.[9]

Emergency Procedures

Spills
  • Small Spill (<250 mg or mL):

    • Ensure the area is well-ventilated (fume hood is on).

    • Cover the spill with an absorbent, non-reactive material (e.g., vermiculite or sand).

    • Carefully sweep the material into a non-metallic container.

    • Clean the spill area with a basic soap and water solution (pH > 9), followed by 70% ethanol.[13][15]

    • Collect all cleanup materials as hazardous azide waste.[13]

  • Large Spill (Outside a Fume Hood):

    • Evacuate the lab immediately.

    • Alert others in the vicinity and notify your supervisor and institutional EHS.[13]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek immediate medical attention.[15]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[15]

Visual Workflow and Reference Summary

To further clarify the operational sequence, the following diagram illustrates the complete handling workflow.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_use 3. Use & Reaction cluster_disposal 4. Disposal & Cleanup prep_hood Work in Fume Hood prep_clear Clear Incompatibles (Acids, Metals) prep_hood->prep_clear prep_ppe Don All Required PPE prep_clear->prep_ppe prep_tools Use Non-Metal Tools prep_ppe->prep_tools handle_weigh Weigh Solid Carefully prep_tools->handle_weigh handle_dissolve Dissolve in Non-Halogenated Solvent handle_weigh->handle_dissolve use_reaction Perform Reaction handle_dissolve->use_reaction use_workup Work-Up (Avoid Concentrating to Dryness) use_reaction->use_workup disp_collect Collect All Waste in DEDICATED Non-Metal Container use_workup->disp_collect disp_label Label as 'Acutely Toxic Azide Waste' disp_collect->disp_label disp_clean Decontaminate Work Area disp_collect->disp_clean disp_contact Contact EHS for Pickup disp_label->disp_contact

Safe Handling Workflow for N-(Azido-PEG4)-L-Lysine.

References

  • Azides. University of California, Los Angeles, Environmental Health & Safety. [Link]

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. [Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

  • Safe Handling of Sodium Azide (SAZ). University of California, Berkeley, Environment, Health & Safety. [Link]

  • Azide Compounds. University of California, Santa Barbara, Environmental Health and Safety. [Link]

  • Disposal of Dilute (0.01%) Sodium Azide Solution. Defense Centers for Public Health. [Link]

  • Standard Operating Procedure for Sodium Azide. University of North Carolina at Chapel Hill, Environment, Health and Safety. [Link]

  • Organic azide. Wikipedia. [Link]

  • Safe Handling of Azides. University of Pittsburgh, Environmental Health and Safety. [Link]

  • N-Fmoc-N'-(azido-PEG4)-L-Lysine. AxisPharm. [Link]

  • Sodium Azide. Yale Environmental Health & Safety. [Link]

Sources

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